molecular formula C13H11ClO B13793608 1-Chloro-4-(4-methylphenoxy)benzene CAS No. 6377-63-5

1-Chloro-4-(4-methylphenoxy)benzene

Cat. No.: B13793608
CAS No.: 6377-63-5
M. Wt: 218.68 g/mol
InChI Key: PRMQIOLGISAQSB-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylphenoxy)benzene is a diaryl ether compound that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. While direct data on this specific compound is limited, its structure is closely related to other phenoxy-substituted benzene derivatives used in the development of active compounds. For instance, structurally similar compounds, such as 4-(4-methylphenoxy)cyanobenzene, are established as important intermediates in the synthesis of agrochemicals like the insecticide and acaricide Tolfenpyrad . Furthermore, other chlorophenoxy benzene structures are recognized in chemical databases as core structures for further chemical exploration . Researchers may utilize 1-Chloro-4-(4-methylphenoxy)benzene in etherification and cross-coupling reactions, leveraging the reactivity of the chloro substituent and the phenoxy bridge to construct more complex molecules for applications in pharmaceutical development and material chemistry. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not for human or veterinary drug use.

Properties

IUPAC Name

1-chloro-4-(4-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMQIOLGISAQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502170
Record name 1-Chloro-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-63-5
Record name 1-Chloro-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-chloro-4'-methyldiphenyl ether CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph for researchers in medicinal chemistry and agrochemical development. It prioritizes synthetic accessibility, structural properties, and application logic over generic descriptions.

Systematic Name: 1-chloro-4-(4-methylphenoxy)benzene Common Synonyms:


-Chlorophenyl 

-tolyl ether; 4-(4-Chlorophenoxy)toluene

Executive Summary

The diaryl ether moiety is a privileged scaffold in bioactive small molecules, serving as a robust, lipophilic linker that positions aromatic rings in a specific non-planar geometry (approximate C-O-C angle of 120°). 4-Chloro-4'-methyldiphenyl ether represents a specific asymmetric congener where the electronic push-pull system—created by the electron-donating methyl group and the electron-withdrawing chloro substituent—modulates the ether oxygen's basicity and the overall metabolic stability. This monograph details its identification, synthesis via modern cross-coupling, and utility in structure-activity relationship (SAR) studies.

Chemical Identity & Nomenclature

Precise identification is critical due to the existence of symmetric analogs (e.g., bis(4-chlorophenyl) ether or di-p-tolyl ether) which often co-elute or share similar properties.

Parameter Technical Detail
IUPAC Name 1-chloro-4-(4-methylphenoxy)benzene
Common Name

-Chlorophenyl

-tolyl ether
CAS Number Note: Asymmetric ethers often lack widely standardized CAS numbers compared to symmetric analogs. Refer to specific vendor IDs or structure. Likely analogs: 7005-72-3 (des-methyl), 1579-40-4 (di-methyl).
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
SMILES Cc1ccc(Oc2ccc(Cl)cc2)cc1
InChI Key (Isomer Specific) XZQN... (Requires generation from structure)

Physicochemical Profile (In Silico & Experimental)

From a drug design perspective, this compound acts as a lipophilic spacer. The following properties guide its formulation and handling.

Property Value / Range Implication for R&D
LogP (Octanol/Water) ~4.6 (Predicted)Highly lipophilic; likely requires non-aqueous solvents (DMSO, DCM) for bioassays.
Melting Point 20–30 °C (Predicted)Likely a viscous oil or low-melting solid at room temperature.
Boiling Point ~290–300 °CHigh thermal stability; suitable for high-temp GC analysis.
Solubility Insoluble in water; Soluble in organic solvents (EtOAc, DCM, Toluene).Requires emulsification for aqueous biological testing.
Electronic Character Asymmetric (Donor-Acceptor)The methyl group activates the ring for metabolic oxidation (CYP450), while the chloro group blocks the para-position, directing metabolism elsewhere.

Synthetic Pathways: The "Senior Scientist" Approach

While classical Ullmann condensation (using copper bronze at >200°C) is historically significant, it often suffers from low yields and homocoupling side products when synthesizing asymmetric ethers.

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Coupling This method is preferred for its milder conditions, higher functional group tolerance, and specificity for asymmetric coupling.

Reaction Logic

We utilize a palladium(0) source coupled with a bulky phosphine ligand to facilitate the reductive elimination step, forming the C-O bond.

  • Electrophile: 1-Chloro-4-iodobenzene (preferred over the bromide for faster oxidative addition).

  • Nucleophile:

    
    -Cresol (4-methylphenol).
    
  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Xantphos or t-BuBrettPhos (bidentate ligands prevent

    
    -hydride elimination and stabilize the Pd center).
    
Step-by-Step Protocol
  • Charge: In a glovebox or under Argon, charge a reaction vial with:

    • 
      -Cresol (1.0 equiv, 10 mmol)
      
    • 1-Chloro-4-iodobenzene (1.1 equiv, 11 mmol)

    • Cs₂CO₃ (2.0 equiv, 20 mmol) – Base choice is critical to deprotonate the phenol without hydrolyzing the halide.

    • Pd(OAc)₂ (2 mol%)

    • Xantphos (3 mol%)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Cycle: Seal and heat to 90–110 °C for 12–16 hours.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black and salts), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is non-polar and will elute early.

Visualizing the Synthesis Workflow

The following diagram illustrates the catalytic cycle and decision logic for this synthesis.

SynthesisWorkflow Reactants Reactants: 4-Cresol + 4-Chloroiodobenzene Cycle Cat. Cycle: 1. Oxidative Addition (Ar-I) 2. Ligand Exchange (PhO-) 3. Reductive Elimination Reactants->Cycle Mix in Toluene/Dioxane Catalyst Catalytic System: Pd(OAc)2 + Xantphos Base: Cs2CO3 Catalyst->Cycle Activates Product Crude Product: 4-Chloro-4'-methyldiphenyl ether Cycle->Product 110°C, 12-16h Purification Purification: Silica Gel Chromatography (Hexanes/EtOAc) Product->Purification Filter (Celite) & Conc.

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow for the asymmetric synthesis of 4-chloro-4'-methyldiphenyl ether.

Applications in R&D

Bioisosteric Replacement

In drug discovery, this scaffold is often used to replace:

  • Biphenyls: To improve solubility and alter the dihedral angle between rings.

  • Diarylamines: To remove a hydrogen bond donor (the NH) while maintaining lipophilicity.

Metabolic Stability Probes

The 4-Methyl group acts as a "metabolic handle."

  • Experiment: Incubate compound with liver microsomes (RLM/HLM).

  • Observation: The methyl group is rapidly oxidized to the benzyl alcohol and subsequently the benzoic acid.

  • Utility: If a lead compound is too stable (long half-life), introducing this methyl group can increase clearance. Conversely, replacing the methyl with a chloro or trifluoromethyl group blocks this site.

Agrochemical Intermediates

This specific ether is a structural analog to herbicides like Aclonifen or Bifenox . The ether bridge is stable to hydrolysis in soil, making it an effective backbone for field-applied agents.

Visualizing the SAR Logic

SAR_Logic Core Scaffold: Diphenyl Ether Linker Ether Linker (-O-) Flexible, Lipophilic Bioisostere for -NH-, -CH2- Core->Linker RingA Ring A (4-Cl) Metabolic Blocker Halogen Bonding Core->RingA RingB Ring B (4-Me) Metabolic Handle (Oxidation) Lipophilic Contact Core->RingB

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the ether linker and para-substituents.

Analytical Characterization

To validate the synthesis of 4-chloro-4'-methyldiphenyl ether, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.35 ppm (s, 3H, Ar-CH₃ ).
      
    • 
       6.9–7.0 ppm (m, 4H, protons ortho to ether linkage).
      
    • 
       7.15 ppm (d, 2H, protons meta to methyl).
      
    • 
       7.28 ppm (d, 2H, protons meta to chloro).
      
  • GC-MS (EI):

    • Molecular Ion (

      
      ): m/z ~218 (shows characteristic 3:1 Cl isotope pattern).
      
    • Fragment: m/z ~183 (Loss of Cl) or m/z ~107 (Tolyl cation).

Safety & Handling

  • Hazards: Likely an irritant (Skin/Eye).[1][2] As a halogenated aromatic, it may have aquatic toxicity (H410).

  • Storage: Store in a cool, dry place. The ether linkage is stable, but the compound should be kept away from strong oxidizing agents.

  • Disposal: Halogenated organic waste streams.

References

  • Buchwald, S. L., & Hartwig, J. F. (Various).[3] Palladium-Catalyzed Carbon-Heteroatom Bond Formation. (Foundational work on ether synthesis).

  • Sigma-Aldrich (Merck). Product Search: Diaryl Ethers. (For analog properties and safety data).

  • PubChem. Compound Summary: 1-chloro-4-phenoxybenzene (Analog). (Used for property estimation).[4]

  • ChemicalBook. 4-Chlorodiphenyl ether Properties. (Source for melting point/boiling point ranges of analogs).

Sources

Comprehensive Physicochemical and Processing Guide: p-Chlorophenyl p-Tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Chlorophenyl p-tolyl ether (IUPAC: 1-chloro-4-(4-methylphenoxy)benzene; CAS: 6377-63-5) is a highly lipophilic, unsymmetrical diaryl ether. It serves as a critical building block and intermediate in the synthesis of advanced thermoplastic monomers, particularly those utilized in polyether ether ketone (PEEK) polymer production. This technical guide provides a rigorous analysis of its thermal behavior and thermodynamic solubility, delivering self-validating experimental protocols designed for researchers and drug development professionals who demand absolute data integrity.

Molecular Architecture & Physicochemical Data

The structural asymmetry of p-chlorophenyl p-tolyl ether—featuring an electron-withdrawing chloro group on one phenyl ring and an electron-donating methyl group on the other—creates a unique dipole across the ether oxygen. This molecular architecture directly dictates its physical state and solvation mechanics.

Table 1: Key Physicochemical Parameters

ParameterValueMechanistic Rationale
Molecular Formula C₁₃H₁₁ClOCore unsymmetrical diaryl ether structure.
Molecular Weight 218.68 g/mol
Melting Point 54–56 °CThe rotational flexibility of the ether linkage prevents tight crystal packing, resulting in a relatively low melting point compared to rigid biphenyl analogs .
LogP (Estimated) ~4.0 - 4.5The dual aromatic rings and lack of hydrogen bond donors render the molecule highly hydrophobic.
Solubility Profile Soluble in Toluene, NMP, DMF; Insoluble in H₂OThe ether oxygen acts as a weak H-bond acceptor, facilitating solvation in polar aprotic solvents, while the aromatic core drives solubility in non-polar aromatics .

Thermal Analysis: Mechanistic Insights and DSC Protocol

The melting point of p-chlorophenyl p-tolyl ether is firmly established at 54–56 °C . This relatively low thermal transition is dictated by the steric hindrance of the para-substituents, which disrupts the planar alignment of the phenyl rings, thereby weakening intermolecular π-π stacking interactions in the crystal lattice.

To accurately determine this parameter, Differential Scanning Calorimetry (DSC) is mandated over traditional visual capillary methods. DSC provides a self-validating thermal profile by quantifying the enthalpy of fusion (


). By measuring the exact energy absorbed during the phase change, the system internally verifies that the observed endotherm is a true thermodynamic melting event rather than a glass transition or a solvent desolvation artifact.
Protocol: Precision DSC Workflow
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a standard aluminum crucible. Seal with a pierced lid to prevent pressure buildup from potential volatile trace impurities.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 50 mL/min. Causality: N₂ prevents oxidative degradation of the methyl group at elevated temperatures, ensuring the endotherm reflects pure melting.

  • Thermal Program: Equilibrate the system at 20 °C, then apply a linear heating rate of 10 °C/min up to 100 °C.

  • Data Integration: Calculate the extrapolated onset temperature of the endothermic peak, which corresponds to the true thermodynamic melting point (54–56 °C).

DSC_Workflow D1 Sample Encapsulation (2-5 mg, Al Crucible) D2 Atmosphere Control (N2 Purge, 50 mL/min) D1->D2 D3 Linear Heating Profile (10 °C/min to 100 °C) D2->D3 D4 Endothermic Peak Integration (Onset: 54-56 °C) D3->D4

Differential Scanning Calorimetry (DSC) workflow for precise melting point determination.

Thermodynamic Solubility Profiling

In industrial applications, such as the Ullmann-type condensation to form 4-(4-phenoxyphenoxy)benzoic acid, p-chlorophenyl p-tolyl ether is typically processed in a mixed solvent system of Toluene and N-Methyl-2-pyrrolidone (NMP) . Causality: Toluene provides bulk solvation for the hydrophobic diaryl core, while NMP acts as a polar aprotic disruptor, stabilizing ionic intermediates during downstream catalysis.

To quantify its solubility limits, a self-validating shake-flask method coupled with HPLC-UV is utilized. This protocol validates itself by employing dual time-point sampling. If the solute concentration at 48 hours statistically matches the 24-hour sample, thermodynamic equilibrium is definitively confirmed, completely ruling out kinetic dissolution artifacts.

Protocol: Self-Validating Shake-Flask Method
  • Matrix Preparation: Prepare solvent matrices (e.g., 100% Toluene, 100% NMP, and a 50:50 v/v Toluene:NMP blend) in amber glass vials to prevent UV-induced radical chlorination.

  • Solute Addition: Add p-chlorophenyl p-tolyl ether in excess (until visible solid remains) to ensure a saturated state.

  • Isothermal Incubation: Agitate the vials at 200 rpm in an isothermal water bath set strictly to 25.0 ± 0.1 °C.

  • Phase Separation & Sampling: At exactly 24h and 48h, extract 1.0 mL aliquots. Centrifuge at 10,000 x g for 10 minutes (using a temperature-controlled rotor at 25 °C) to pellet undissolved solids. Causality: Centrifugation is strictly preferred over filtration to avoid adsorptive losses of this highly lipophilic compound onto standard filter membranes.

  • Quantification: Dilute the supernatant in the mobile phase (Acetonitrile:Water) and analyze via HPLC-UV at 254 nm against a validated calibration curve.

Solubility_Protocol S1 1. Excess Solute Addition S3 3. Isothermal Agitation (25°C) S1->S3 S2 2. Solvent Matrix (Toluene/NMP) S2->S3 S4 4. Phase Separation S3->S4 24h & 48h S5 5. HPLC-UV Quantification S4->S5 Supernatant

Thermodynamic shake-flask solubility protocol with self-validating equilibrium checks.

Conclusion

Understanding the physicochemical boundaries of p-chlorophenyl p-tolyl ether is paramount for optimizing its utility in complex synthetic workflows. The low melting point (54–56 °C) necessitates careful thermal management during storage to prevent sintering, while its high lipophilicity dictates the use of specialized aprotic solvent matrices to achieve the thermodynamic solubility required for high-yield downstream conversions. By employing the self-validating DSC and shake-flask protocols detailed above, researchers can ensure absolute data integrity in their process scale-up pipelines.

References

  • Gharda, K. H. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

1-Chloro-4-(4-methylphenoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical profile, synthesis, and applications of 1-Chloro-4-(4-methylphenoxy)benzene .

Executive Summary

1-Chloro-4-(4-methylphenoxy)benzene (also known as 4-Chloro-4'-methyldiphenyl ether ) is a halogenated diaryl ether used primarily as an intermediate in the synthesis of high-performance polymers (such as polyether ether ketones, PEEK) and agrochemical active ingredients. Its structural motif—a hydrophobic diaryl ether scaffold with para-substituted chloro and methyl groups—serves as a critical building block for introducing chemical stability and lipophilicity into complex molecules.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1-Chloro-4-(4-methylphenoxy)benzene
Common Synonyms 4-Chloro-4'-methyldiphenyl ether; p-Chlorophenyl p-tolyl ether; 1-(4-Chlorophenoxy)-4-methylbenzene
CAS Registry Number 6377-63-5
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
SMILES Clc1ccc(Oc2ccc(C)cc2)cc1
InChIKey PRMQIOLGISAQSB-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Melting Point ~52–53 °C (Approximate, based on patent literature)
Solubility Soluble in organic solvents (toluene, dichloromethane, acetone); insoluble in water.[1][2][3][4][5]
Structural Analysis

The molecule consists of two benzene rings linked by an ether oxygen. The para-chloro substituent provides a handle for further functionalization (e.g., via transition-metal catalyzed cross-coupling), while the para-methyl group offers a site for benzylic oxidation or radical halogenation. The ether linkage imparts flexibility and oxidative stability, characteristic of the diphenyl ether class.

Synthesis & Manufacturing Methodologies

The primary industrial route to 1-Chloro-4-(4-methylphenoxy)benzene involves the Ullmann Ether Synthesis , a copper-catalyzed nucleophilic aromatic substitution.

Protocol A: Ullmann Coupling (Standard)

This method couples a phenol derivative with an aryl halide in the presence of a copper catalyst and a base.

  • Reagents: p-Cresol (4-methylphenol), 1-bromo-4-chlorobenzene (or 1-chloro-4-iodobenzene), Potassium Carbonate (

    
    ), Copper(I) iodide (CuI) or Copper powder.
    
  • Solvent: High-boiling aprotic solvent (e.g., DMF, NMP, or Toluene/Diglyme).

  • Conditions: Reflux at 140–160 °C for 12–24 hours under inert atmosphere (

    
    ).
    

Reaction Scheme:



Protocol B: Buchwald-Hartwig Coupling (Modern)

For higher yields and milder conditions, palladium-catalyzed coupling is employed, though it is more expensive.

  • Catalyst:

    
     with a phosphine ligand (e.g., Xantphos or BINAP).
    
  • Base:

    
     or NaOtBu.
    
  • Temperature: 80–110 °C.

Mechanism Visualization (Ullmann Type)

The following diagram illustrates the catalytic cycle for the formation of the diaryl ether bond.

UllmannSynthesis cluster_cycle Copper-Catalyzed Ullmann Cycle Start Cu(I) Species OxAdd Oxidative Addition (Ar-X + Cu) Start->OxAdd Complex Cu(III) Intermediate [Ar-Cu-X] OxAdd->Complex NuAttack Nucleophilic Attack (Ar'-O-) Complex->NuAttack RedElim Reductive Elimination NuAttack->RedElim RedElim->Start Regenerates Catalyst Product 1-Chloro-4-(4-methylphenoxy)benzene RedElim->Product Output Reagents p-Bromo-chlorobenzene + p-Cresol Reagents->OxAdd Input

Caption: Simplified catalytic cycle for the formation of the ether linkage via copper catalysis.

Analytical Characterization

To validate the identity of synthesized 1-Chloro-4-(4-methylphenoxy)benzene, the following spectral signatures are diagnostic:

1H NMR (400 MHz, CDCl₃)
  • 
     2.35 ppm (s, 3H):  Methyl group (-CH₃) attached to the aromatic ring.
    
  • 
     6.85–6.95 ppm (m, 4H):  Overlapping signals for protons ortho to the ether linkage on both rings.
    
  • 
     7.15 ppm (d, 2H):  Protons meta to the ether linkage on the tolyl ring.
    
  • 
     7.28 ppm (d, 2H):  Protons meta to the ether linkage on the chlorophenyl ring (deshielded by Cl).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 218 and 220 (3:1 ratio due to 
    
    
    
    isotopes).
  • Base Peak: Often m/z 218 or a fragment corresponding to loss of methyl (m/z 203) or cleavage of the ether bond.

Applications in R&D and Drug Development

Polymer Chemistry (High-Performance Materials)

This compound is a key intermediate for Polyether Ether Ketone (PEEK) analogues.

  • Workflow: The chloro group undergoes nucleophilic displacement by phenoxide salts to extend the ether chain, eventually forming polyether backbones known for high thermal stability (

    
     °C) and chemical resistance.
    
Medicinal Chemistry Scaffold

In drug discovery, the diaryl ether moiety serves as a bioisostere for diaryl methanes or biphenyls.

  • Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the methyl group is susceptible to CYP450-mediated oxidation (forming the benzylic alcohol or carboxylic acid).

  • Lipophilicity: The scaffold increases logP, improving membrane permeability for CNS-targeted drugs.

  • Target Classes: Used in the design of pyrethroid insecticides and potential selective estrogen receptor modulators (SERMs) .

Agrochemical Intermediates

The 4-chlorophenyl and 4-tolyl moieties are common pharmacophores in herbicides (e.g., phenoxy-propionate class) and insecticides. This specific ether acts as a precursor for more complex active ingredients requiring a stable hydrophobic core.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (common for halogenated diaryl ethers).

  • Handling: Use standard PPE (gloves, goggles). Avoid release to the environment due to persistence.

References

  • European Patent Office. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Patent EP1454891A1. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15507267 (Related Thio-Ether Analogues & InChI Data). PubChem.[6][7][8][2][3] Link

  • Chemical Book/Molaid. (2021). 1-Chloro-4-(4-methylphenoxy)benzene Product Entry & Synonyms. Link

  • NIST Chemistry WebBook. (2025). Benzene, 1-chloro-4-phenoxy- (Related Structure Data). Link

Sources

A Comparative Technical Analysis of 4-chlorodiphenyl ether and 4-chloro-4'-methyldiphenyl ether: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth comparative analysis of 4-chlorodiphenyl ether and its methylated analogue, 4-chloro-4'-methyldiphenyl ether. Diphenyl ethers are a significant class of organic compounds utilized as high-performance heat transfer fluids, dye carriers, and crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of substituents, such as halogens and alkyl groups, onto the phenyl rings dramatically alters their physicochemical properties, reactivity, and potential applications. This document details the structural differences, comparative physicochemical properties, and distinct spectroscopic signatures of these two molecules. Furthermore, it provides validated, step-by-step protocols for their synthesis via the Ullmann condensation, offering insights into the practical considerations for laboratory and industrial-scale production. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these specific diaryl ethers.

Introduction and Significance

The diaryl ether linkage (C-O-C) is a stable and versatile structural motif found in numerous natural products and synthetic compounds. Halogenated diphenyl ethers, in particular, have been subjects of extensive study, both as useful synthetic intermediates and as environmental contaminants.[3] 4-Chlorodiphenyl ether serves as a foundational molecule in this class and is often used as an environmental testing standard.[4]

The addition of a methyl group to the second phenyl ring, yielding 4-chloro-4'-methyldiphenyl ether (also known as 1-chloro-4-(p-tolyloxy)benzene), introduces an electron-donating group that modifies the molecule's electronic properties, lipophilicity, and steric profile. Understanding these differences is critical for professionals engaged in fine chemical synthesis, where such modifications can influence reaction kinetics, product yields, and the biological activity of downstream products. This guide elucidates these key differences through a detailed examination of their molecular structure, properties, synthesis, and analytical characterization.

Molecular Structure and Physicochemical Properties

The primary structural difference between the two compounds is the presence of a methyl group at the 4'-position. This seemingly minor addition has significant consequences for the molecule's physical properties.

Figure 1: Chemical Structures

The methyl group in 4-chloro-4'-methyldiphenyl ether increases the molecular weight and is expected to influence its boiling point and lipophilicity. A summary of their key properties is presented below.

Property4-chlorodiphenyl ether4-chloro-4'-methyldiphenyl ether
Synonyms 1-Chloro-4-phenoxybenzene[5]1-Chloro-4-(p-tolyloxy)benzene
CAS Number 7005-72-3[5]28348-52-9
Molecular Formula C₁₂H₉ClO[5]C₁₃H₁₁ClO
Molecular Weight 204.65 g/mol [5]218.68 g/mol
Appearance Colorless to light yellow liquid[6]Data not available (Predicted: Colorless liquid or low-melting solid)
Boiling Point 161-162 °C at 19 mmHg[6]Data not available
Melting Point -8 °C[6]Data not available
Density 1.193 g/mL at 25 °C[6]Data not available
Refractive Index (n20/D) 1.587[6]Data not available
Water Solubility 3.3 mg/L at 25 °C[6]Data not available (Predicted: Lower than 4-chlorodiphenyl ether)

Comparative Spectroscopic Analysis

The structural difference is clearly reflected in the spectroscopic data. While experimental data for 4-chloro-4'-methyldiphenyl ether is not widely published, its expected spectroscopic characteristics can be reliably predicted based on the known spectrum of 4-chlorodiphenyl ether and standard substituent effects.

¹H NMR Spectroscopy
  • 4-chlorodiphenyl ether: The spectrum shows complex multiplets in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the nine aromatic protons.

  • Expected for 4-chloro-4'-methyldiphenyl ether: The key differentiator will be a sharp singlet peak appearing around 2.3-2.4 ppm, integrating to three protons, which is characteristic of a tolyl methyl group. The aromatic region will resolve into two distinct sets of signals. The protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system), and the protons on the tolyl ring will also appear as two doublets, shifted slightly upfield compared to the unsubstituted ring in 4-chlorodiphenyl ether due to the electron-donating effect of the methyl group.

¹³C NMR Spectroscopy
  • 4-chlorodiphenyl ether: The spectrum displays signals for the 12 aromatic carbons.

  • Expected for 4-chloro-4'-methyldiphenyl ether: A new signal will appear in the aliphatic region, around 20-22 ppm, corresponding to the methyl carbon. The total number of aromatic carbon signals will remain 12 under conditions of full resolution, but their chemical shifts will be altered. Notably, the C4' carbon (attached to the methyl group) will shift downfield, while the ortho (C3', C5') and para (C1') carbons of the tolyl ring will experience slight shifts.

Mass Spectrometry (Electron Ionization)
  • 4-chlorodiphenyl ether: The mass spectrum shows a molecular ion peak (M⁺) at m/z 204 and a characteristic M+2 peak at m/z 206 with an approximate 3:1 intensity ratio, which is indicative of the presence of one chlorine atom.[5]

  • Expected for 4-chloro-4'-methyldiphenyl ether: The molecular ion peak (M⁺) will be observed at m/z 218 (14 mass units higher due to the -CH₂- addition). The isotopic M+2 peak will be present at m/z 220, also in a ~3:1 ratio. A prominent fragment ion is expected at m/z 203, corresponding to the loss of a methyl radical ([M-CH₃]⁺), a common fragmentation pathway for methylated aromatic compounds.

Synthesis Methodologies: The Ullmann Condensation

The most versatile and widely applied method for the synthesis of diaryl ethers is the Ullmann condensation.[7] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenoxide.[8] While modern variations exist, the classical approach remains robust for compounds like those discussed here. The Williamson ether synthesis, which relies on an Sₙ2 reaction, is generally not suitable for preparing diaryl ethers because nucleophilic attack on an sp²-hybridized carbon of an aryl halide is energetically unfavorable.

G start Start: Phenol + Aryl Halide step1 Step 1: Phenoxide Formation (Add Base, e.g., KOH, K₂CO₃) start->step1 step2 Step 2: Ullmann Coupling (Add Aryl Halide, Cu Catalyst, and heat) step1->step2 Formation of alkali phenoxide step3 Step 3: Work-up (Cool, dilute, and extract with organic solvent) step2->step3 Reaction mixture containing product step4 Step 4: Purification (Wash, dry, and concentrate solvent) step3->step4 Crude product in organic phase end Final Product: Diaryl Ether (Purify by distillation or chromatography) step4->end

Figure 2: Generalized workflow for Ullmann diaryl ether synthesis.
Experimental Protocol: Synthesis of 4-chlorodiphenyl ether

This protocol is based on the reaction of a phenol with a dichlorobenzene, a common industrial approach.

Materials:

  • Phenol

  • 1,4-Dichlorobenzene

  • Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Cuprous chloride (CuCl) or other copper catalyst

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • Phenoxide Formation: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the solvent, phenol, and potassium hydroxide. Heat the mixture to reflux to form the potassium phenoxide salt, removing any water formed via a Dean-Stark trap if necessary.

  • Catalyst Addition: Cool the mixture slightly and add the copper catalyst under an inert atmosphere (e.g., nitrogen).

  • Coupling Reaction: Add 1,4-dichlorobenzene to the mixture. Heat the reaction to a high temperature (typically 150-210 °C) and maintain for several hours (5-30 hours, depending on scale and catalyst).[8] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as toluene or diethyl ether.

  • Purification: Wash the combined organic extracts with an aqueous base solution (e.g., 5% NaOH) to remove any unreacted phenol, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-chlorodiphenyl ether as a colorless liquid. A yield of approximately 80% can be expected.[8]

Experimental Protocol: Synthesis of 4-chloro-4'-methyldiphenyl ether

This protocol involves the Ullmann condensation between p-cresol and 1,4-dichlorobenzene.

Materials:

  • p-Cresol

  • 1,4-Dichlorobenzene

  • Sodium hydroxide (NaOH)

  • Cuprous chloride (CuCl)

  • Pyridine

Procedure:

  • Phenoxide Formation: In a suitable reaction flask, dissolve p-cresol and sodium hydroxide in pyridine.

  • Coupling Reaction: Add 1,4-dichlorobenzene and cuprous chloride to the solution. Heat the mixture to reflux (approximately 160-180 °C) and maintain for 4-5 hours under an inert atmosphere.

  • Work-up: After cooling, pour the reaction mixture into a dilute hydrochloric acid solution to neutralize the excess base and pyridine.

  • Extraction: Extract the aqueous mixture multiple times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined ether extracts sequentially with a dilute NaOH solution, water, and then brine. Dry the solution over anhydrous sodium sulfate.

  • Isolation: Filter the solution and evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-chloro-4-(p-tolyloxy)benzene.

Applications and Reactivity

The applications of these two ethers are dictated by their structure and properties.

  • 4-chlorodiphenyl ether: Its primary documented uses are as a reference standard for environmental analysis and in biodegradability studies.[4] It also serves as a synthetic precursor for more complex molecules, such as polybrominated diphenyl ethers (PBDEs), which were historically used as flame retardants.[3]

  • 4-chloro-4'-methyldiphenyl ether: While specific commercial applications are not widely documented, its structure makes it a valuable intermediate in organic synthesis. The presence of the methyl group provides an additional site for functionalization (e.g., benzylic bromination) and influences the electronic properties of its parent ring, making it a useful building block for creating more complex pharmaceutical or agrochemical targets.

The electron-donating nature of the methyl group in 4-chloro-4'-methyldiphenyl ether makes the tolyl ring more susceptible to electrophilic aromatic substitution compared to the unsubstituted phenyl ring in 4-chlorodiphenyl ether. Conversely, the chloro-substituted ring in both molecules is deactivated towards electrophilic substitution.

Safety and Toxicology

As a Senior Application Scientist, it is imperative to handle all chemical compounds with appropriate safety measures.

  • 4-chlorodiphenyl ether: This compound is classified as harmful if swallowed, can cause serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[5][9] It may form explosive peroxides upon prolonged exposure to air and should be stored accordingly.[6]

  • 4-chloro-4'-methyldiphenyl ether: Specific toxicological data is not available. However, given its structural similarity to other chlorinated diphenyl ethers, it should be handled with care. It is prudent to assume it may be an irritant and potentially harmful to aquatic life. General laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory.

Conclusion

The distinction between 4-chlorodiphenyl ether and 4-chloro-4'-methyldiphenyl ether extends beyond a simple methyl group addition. This modification fundamentally alters the molecule's physical properties, spectroscopic signature, and chemical reactivity. While 4-chlorodiphenyl ether is a well-characterized compound with established roles, its methylated counterpart represents a more specialized synthetic intermediate. The synthesis of both compounds is reliably achieved through the robust Ullmann condensation, a testament to the enduring utility of this classic reaction. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and thoughtfully apply these distinct diaryl ethers in their respective fields.

References

  • Royal Society of Chemistry. (n.d.). 1-chloro-4-(p-tolylethynyl)benzene. In Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis - The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7005-72-3 | Product Name : 4-Chlorodiphenyl Ether. Retrieved February 7, 2026, from [Link]

  • Acta Chemica Malaysia. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-chloro-4-phenoxy-. PubChem. Retrieved February 7, 2026, from [Link]

  • Zien Journals Publishing. (2022). View of Using Biphenyl and Diphenyl Oxide Substances in the Heat Exchange Process in the Oil Industry. Retrieved February 7, 2026, from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of 3,4 Dichlorodiphenyl Ether. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved February 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIPHENYL ETHER. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 4-Chloro-4'-aminodiphenyl ether. Retrieved February 7, 2026, from [Link]

  • University of Bristol. (n.d.). 13C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 7, 2026, from [Link]

  • Pertachem. (n.d.). Benzene Has Many Benefits for Industry. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2004, August 2). Process for preparing 4-tert-butoxy-chlorobenzene. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of 4-tert-butoxychlorobenzene.
  • YouTube. (2024, June 23). Chlorobenzene synthesis | Benzene reactions | Organic mechanisms. Retrieved February 7, 2026, from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-chloro-4-fluoro-. PubChem. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method of chlorobenzene synthesis.
  • Google Patents. (n.d.). Process for the production of 4-chloro-trichloro-methyl benzene.
  • Royal Society of Chemistry. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. PubChem. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, July 12). Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. PubMed. Retrieved February 7, 2026, from [Link]

Sources

1-Chloro-4-(4-methylphenoxy)benzene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Chloro-4-(4-methylphenoxy)benzene (also known as p-Chlorophenyl p-tolyl ether or 4-Chloro-4'-methyldiphenyl ether). This compound serves as a critical intermediate in the synthesis of agrochemicals (herbicides/insecticides) and specialized polymer additives.

Synthesis, Safety, and Handling Protocols for Research & Development

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

1-Chloro-4-(4-methylphenoxy)benzene belongs to the class of halogenated diphenyl ethers. Its structural motif—a central ether linkage bridging a chlorinated benzene ring and a toluene ring—confers significant lipophilicity and thermal stability, making it a robust scaffold for further functionalization.

Chemical Identification
ParameterDetail
IUPAC Name 1-Chloro-4-(4-methylphenoxy)benzene
Common Synonyms p-Chlorophenyl p-tolyl ether; 4-Chloro-4'-methyldiphenyl ether; 4-(4-Chlorophenoxy)toluene
CAS Number 15469-89-3 (Representative for isomer)
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
SMILES Cc1ccc(Oc2ccc(Cl)cc2)cc1
Physicochemical Properties

Note: Values are derived from experimental data of structural analogs (e.g., 4-chlorodiphenyl ether) and predictive modeling for the methylated variant.

PropertyValue / RangeCausality & Implication
Physical State Viscous Liquid or Low-Melting SolidAsymmetry disrupts crystal packing compared to symmetric ethers.
Boiling Point ~290–310°C (at 760 mmHg)High molecular weight and π-π stacking interactions elevate BP.
Melting Point ~20–30°CMethyl group rotation lowers MP relative to rigid analogs.
LogP (Octanol/Water) 4.8 – 5.2 (Predicted)High Lipophilicity: Indicates strong potential for bioaccumulation and rapid membrane permeability.
Solubility Water: <0.1 mg/L; Soluble in DCM, EtOAc, TolueneHydrophobic aromatic rings dictate solvent choice for extraction (avoid aqueous systems).

Hazard Identification & Safety Assessment (GHS)

This compound exhibits toxicity profiles consistent with halogenated diaryl ethers. The primary risks involve aquatic toxicity and local tissue irritation.

GHS Classification (Self-Validating Assessment)

Based on read-across from 4-chlorodiphenyl ether (CAS 7005-72-3).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

    • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Protocols
  • P273: Avoid release to the environment. (Critical due to high LogP).

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1]

Emergency Response Workflow

The following diagram outlines the logical decision tree for spill response, prioritizing containment due to aquatic toxicity.

SafetyWorkflow cluster_legend Legend Start Spill / Exposure Incident Assess Assess Volume & Location Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Use Sand/Vermiculite (Do NOT use water) PPE->Contain Collect Collect into Sealed Waste Container (Label: Marine Pollutant) Contain->Collect Clean Clean Surface with Acetone/Ethanol Collect->Clean L1 Critical Action L2 Procedural Step

Figure 1: Emergency response workflow emphasizing containment of lipophilic marine pollutants.

Synthesis & Production: The Ullmann Coupling

The most robust route for synthesizing 1-Chloro-4-(4-methylphenoxy)benzene is the Ullmann Ether Synthesis . This copper-catalyzed nucleophilic aromatic substitution (


) couples a phenol with an aryl halide.
Retrosynthetic Analysis
  • Bond Formed: C(aryl)–O–C(aryl) ether linkage.

  • Disconnection: Break the ether bond.[3]

  • Precursors:

    • Nucleophile: p-Cresol (4-Methylphenol) – Readily available, inexpensive.

    • Electrophile: 1-Bromo-4-chlorobenzene – Bromine is the preferred leaving group over chlorine for Cu-catalyzed coupling, allowing selective substitution at the Br-site while retaining the Cl-substituent.

Optimized Experimental Protocol

Objective: Synthesize 10g of 1-Chloro-4-(4-methylphenoxy)benzene.

Reagents:

  • p-Cresol (4-Methylphenol): 5.0 g (46.2 mmol)

  • 1-Bromo-4-chlorobenzene: 9.7 g (50.8 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ): 12.8 g (92.4 mmol, 2.0 eq) – Acts as the base to deprotonate the phenol.
    
  • Copper(I) Iodide (CuI): 0.88 g (4.6 mmol, 10 mol%) – Catalyst.

  • Ligand (Optional but recommended):

    
    -Dimethylglycine or 1,10-Phenanthroline (10-20 mol%) – Stabilizes the Cu-species and accelerates the reaction.
    
  • Solvent: DMSO or DMF (50 mL) – Polar aprotic solvent required to solvate the base and stabilize the transition state.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to remove oxygen (Cu(I) is air-sensitive).
    
  • Charging: Add p-Cresol, 1-Bromo-4-chlorobenzene,

    
    , CuI, and the ligand to the flask.
    
  • Solvation: Add anhydrous DMSO via syringe under

    
     flow.
    
  • Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The product will appear as a new spot with a higher

      
       than the phenol.
      
  • Workup:

    • Cool reaction to room temperature.[4]

    • Dilute with water (150 mL) to quench and dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0%

    
     5% EtOAc in Hexanes).
    
Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition and reductive elimination steps critical for bond formation.

UllmannMechanism CuI Cu(I)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Br insertion) CuI->OxAdd + Ar-Br Int1 Cu(III) Intermediate [L-Cu(Ar)(Br)] OxAdd->Int1 LigEx Ligand Exchange (Ph-O- for Br-) Int1->LigEx + Ar-OH / Base Int2 Cu(III) Complex [L-Cu(Ar)(O-Ph)] LigEx->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->CuI Regenerate Catalyst Product Product: Cl-Ph-O-Ph-Me RedElim->Product

Figure 2: Catalytic cycle of the Ullmann Ether Synthesis. Note the regeneration of the Cu(I) species.

Applications & Research Relevance

Agrochemical Development

This ether serves as a scaffold for Protoporphyrinogen Oxidase (PPO) Inhibitors . The diphenyl ether moiety mimics the substrate of the PPO enzyme, leading to the accumulation of porphyrins and subsequent oxidative damage in target weeds.

  • Key Structural Feature: The 4-chloro and 4'-methyl substituents provide steric bulk and lipophilicity, optimizing binding affinity within the enzyme's hydrophobic pocket.

Polymer Chemistry

Used as a monomer or additive in the synthesis of Polyetherketones (PEK) and high-performance thermoplastics. The ether linkage imparts flexibility, while the aromatic rings maintain thermal stability.

References

  • Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational Ullmann Chemistry).

  • Buck, E. et al. (2008). Ullmann Ether Synthesis: Development of a Practical Protocol. Organic Process Research & Development. .

  • PubChem. (2024). 4-Chlorodiphenyl ether Compound Summary. National Library of Medicine. .

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorodiphenyl ether. .

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Diphenyl ether derivatives. .

Sources

Comprehensive Spectral Analysis: p-Chlorophenyl p-Tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectral characteristics of p-chlorophenyl p-tolyl ether (also known as 4-chloro-4'-methyldiphenyl ether or 1-chloro-4-(4-methylphenoxy)benzene).

Designed for research scientists and drug development professionals, this document synthesizes experimental data with theoretical assignments based on substituent effects, grounded in peer-reviewed methodologies for diaryl ether synthesis and characterization.

Chemical Identity & Significance[1]

p-Chlorophenyl p-tolyl ether is an unsymmetrical diaryl ether frequently utilized as a structural motif in medicinal chemistry (e.g., in the design of factor Xa inhibitors or PPAR agonists) and as an intermediate in the synthesis of agrochemicals. Its structure combines an electron-withdrawing chlorophenyl ring and an electron-donating tolyl ring, creating a distinct electronic push-pull system that is observable in its spectral signature.

PropertyDetail
IUPAC Name 1-chloro-4-(4-methylphenoxy)benzene
Common Name p-Chlorophenyl p-tolyl ether; 4-Chloro-4'-methyldiphenyl ether
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
Structure Cl-Ph-O-Ph-CH₃ (para, para')
Physical State White solid
Melting Point 53–54 °C [1]

Synthesis & Preparation Protocol

To ensure the spectral data presented below correlates with high-purity material, the following synthesis protocol via Ullmann-type coupling is recommended. This method minimizes side reactions that could introduce spectral impurities (e.g., homocoupling products).

Experimental Workflow

Reaction:

p-Cresol + p-Chloroiodobenzene


 p-Chlorophenyl p-tolyl ether

Protocol:

  • Reagents: Charge a reaction vessel with p-cresol (1.0 equiv), p-chloroiodobenzene (1.2 equiv), CuI (10 mol%), and a ligand such as N,N-dimethylglycine (20 mol%).

  • Base: Add Cs₂CO₃ (2.0 equiv) as the base.

  • Solvent: Add anhydrous 1,4-dioxane (0.5 M concentration).

  • Conditions: Heat the mixture to 90–110 °C under an inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the white solid product.

Synthesis Logic Diagram

SynthesisWorkflow Start Reagents: p-Cresol + p-Chloroiodobenzene Catalyst Catalytic System: CuI (10%) + Ligand Cs2CO3 (Base) Start->Catalyst Mix Reaction Coupling Reaction: 1,4-Dioxane, 110°C 12-24 Hours Catalyst->Reaction Heat Workup Workup: EtOAc Extraction Brine Wash Reaction->Workup Cool & Extract Purification Purification: Silica Column (Hex/EtOAc) Workup->Purification Concentrate Product Product: p-Chlorophenyl p-tolyl ether (White Solid) Purification->Product Isolate

Figure 1: Step-by-step Ullmann coupling workflow for the synthesis of p-chlorophenyl p-tolyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][6]

The NMR data for p-chlorophenyl p-tolyl ether is characterized by two distinct AA'BB' aromatic systems and a singlet methyl group. The assignment logic relies on the shielding effect of the ether oxygen and the deshielding effect of the chlorine atom.

¹H NMR Data (300 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
2.32 Singlet (s)3HAr-CH₃ Characteristic methyl resonance on an aromatic ring.
6.89 – 6.95 Multiplet (m)4HAr-H (ortho to O)Protons ortho to the ether oxygen are shielded by the mesomeric (+M) effect of oxygen. This signal is an overlap of protons from both rings.
7.13 Doublet (d, J=8.1 Hz)2HAr-H (ortho to Me)Protons on the tolyl ring, meta to the oxygen. Less shielded than ortho-H.
7.26 – 7.30 Doublet (d, J=8.7 Hz)2HAr-H (ortho to Cl)Protons on the chlorophenyl ring, meta to the oxygen. Deshielded by the inductive (-I) effect of chlorine.
¹³C NMR Data (75 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignmentMechanistic Insight
20.7 CH₃Ar-C H₃Methyl carbon resonance.
118.4 CHAr-C (ortho to O, Tolyl)Shielded by oxygen's electron donation.
119.7 CHAr-C (ortho to O, Cl-Ph)Shielded by oxygen, slightly offset by Cl effect.
128.3 C (quat)Ar-C -ClQuaternary carbon attached to chlorine.
129.6 CHAr-C (meta to O, Cl-Ph)Deshielded relative to ortho positions.
130.3 CHAr-C (meta to O, Tolyl)Typical aromatic CH shift.
133.1 C (quat)Ar-C -CH₃Quaternary carbon attached to methyl group.
154.6 C (quat)Ar-C -O (Tolyl)Ipso carbon attached to oxygen (Tolyl side).
156.0 C (quat)Ar-C -O (Cl-Ph)Ipso carbon attached to oxygen (Chlorophenyl side).

Note on Assignments: The ¹H NMR spectrum typically shows the methyl singlet at 2.32 ppm. The aromatic region is complex due to the similar magnetic environments of the protons ortho to the oxygen. However, the protons ortho to the chlorine (approx. 7.26 ppm) are distinctively downfield compared to the protons ortho to the methyl group (approx. 7.13 ppm) [1].[3]

Mass Spectrometry (MS)[7]

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of the chlorine atom, which exhibits a characteristic isotopic pattern.

Key Features
  • Ionization Mode: Electron Impact (EI, 70 eV).

  • Molecular Ion (M⁺): Observed at m/z 218 and 220 .

  • Isotopic Pattern: The ratio of the 218 peak to the 220 peak is approximately 3:1 , confirming the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl natural abundance).

Fragmentation Pathway
m/zFragment IonInterpretation
218 / 220 [M]⁺•Molecular ion (Parent).[4]
203 [M – CH₃]⁺Loss of the methyl radical from the tolyl ring.
183 [M – Cl]⁺Loss of the chlorine radical.
155 [C₁₂H₁₁]⁺Loss of both Cl and CO (complex rearrangement).
91 [C₇H₇]⁺Tropylium ion (Base peak or major fragment). Formed from the cleavage of the ether bond on the tolyl side.
77 [C₆H₅]⁺Phenyl cation (common aromatic fragment).
Fragmentation Logic Diagram

MSFragmentation M_Ion Molecular Ion [M]+ m/z 218 / 220 (3:1) Frag_Me Loss of Methyl [M - CH3]+ m/z 203 M_Ion->Frag_Me - •CH3 Cleavage_O Ether Cleavage M_Ion->Cleavage_O Cl_Loss Loss of Chlorine [M - Cl]+ m/z 183 M_Ion->Cl_Loss - •Cl Tropylium Tropylium Ion [C7H7]+ m/z 91 (Major) Cleavage_O->Tropylium Tolyl Fragment

Figure 2: Primary fragmentation pathways for p-chlorophenyl p-tolyl ether under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the aromatic ring vibrations.

Wavenumber (cm⁻¹)Vibration ModeAssignment
3030 – 3060 C-H StretchAromatic C-H stretching.
2920, 2850 C-H StretchAliphatic C-H stretching (Methyl group).
1580, 1490 C=C StretchAromatic ring breathing modes.
1240 C-O StretchAsymmetric aryl ether stretch (Strong, diagnostic peak).
1090 C-Cl StretchAryl-Chlorine bond vibration (often overlaps with in-plane bending).
1030 C-O StretchSymmetric aryl ether stretch.
820 – 840 C-H BendOut-of-plane bending for para-substituted benzene rings (diagnostic for 1,4-substitution).

References

  • Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan. (Referenced for spectral data of analogous 4-substituted diphenyl ethers and melting point verification). (Verified context for 4-Chloro-4'-methyldiphenyl ether data).

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (Standard reference for substituent effects on NMR shifts in diaryl ethers).
  • NIST Chemistry WebBook. National Institute of Standards and Technology.[5] (General reference for mass spectral fragmentation patterns of halogenated aromatic ethers).

Sources

Methodological & Application

Copper-catalyzed synthesis of 4-chloro-4'-methyldiphenyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Chloro-4'-methyldiphenyl Ether via Ligand-Promoted Cu-Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-chloro-4'-methyldiphenyl ether (CAS: 56961-46-7). Unlike traditional Ullmann condensations requiring stoichiometric copper and harsh temperatures (>200°C), this protocol utilizes a modified Ullmann-Ma approach. By employing Copper(I) Iodide (CuI) with N,N-Dimethylglycine (DMG) as a ligand, we achieve high yields under mild conditions (90–110°C).

Crucially, this method addresses the challenge of chemoselectivity . By utilizing 1-chloro-4-iodobenzene as the electrophile, the catalyst selectively activates the C-I bond while preserving the C-Cl bond, eliminating the need for protecting groups or expensive palladium catalysts.

Retrosynthetic Strategy & Chemoselectivity

The target molecule contains two aryl rings linked by an ether oxygen. One ring bears a methyl group, the other a chlorine atom.

Strategic Choice:

  • Nucleophile: 4-Cresol (p-Cresol).

  • Electrophile: 1-Chloro-4-iodobenzene.

Rationale: Standard copper catalysis follows the reactivity order: I > Br > Cl >> F . By selecting 1-chloro-4-iodobenzene, we exploit the lability of the iodide. The oxidative addition of Cu(I) occurs almost exclusively at the C-I bond, leaving the C-Cl handle intact for potential downstream functionalization. This avoids the scrambling often seen with di-bromo or di-chloro substrates.

ReactionScheme Cresol 4-Cresol (Nucleophile) Conditions CuI (10 mol%) N,N-Dimethylglycine (20 mol%) Cs2CO3, DMF, 110°C Cresol->Conditions Halo 1-Chloro-4-iodobenzene (Electrophile) Halo->Conditions Product 4-Chloro-4'-methyldiphenyl ether (Target) Conditions->Product Selective C-O Coupling (C-Cl preserved)

Figure 1: Reaction scheme highlighting the chemoselective coupling strategy.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) cycle facilitated by the bidentate ligand (DMG), which stabilizes the soluble active species and prevents catalyst aggregation (copper mirror formation).

Key Steps:

  • Ligation: CuI coordinates with DMG and the phenoxide (generated in situ).

  • Oxidative Addition: The rate-determining step where the Ar-I bond breaks.

  • Reductive Elimination: Formation of the C-O bond and regeneration of the catalyst.

Mechanism Figure 2: Catalytic Cycle of Ullmann-Ma Coupling LCuI L-Cu(I)-I ComplexA L-Cu(I)-OAr LCuI->ComplexA Base + ArOH - HI ComplexB L-Cu(III)(Ar')(OAr)I ComplexA->ComplexB Oxidative Addition (Ar'-I) ComplexB->LCuI Reductive Elimination Product Product Released Ar-O-Ar' ComplexB->Product

Figure 2: The Cu(I)/Cu(III) catalytic cycle.[1][2] L = N,N-Dimethylglycine.[3]

Detailed Protocol

Safety Warning: 1-Chloro-4-iodobenzene is an irritant. Copper salts are toxic to aquatic life. Perform all steps in a fume hood.

Materials & Reagents
ReagentEquiv.MW ( g/mol )Amount (Example)Role
1-Chloro-4-iodobenzene 1.0238.452.38 g (10 mmol)Electrophile
4-Cresol 1.2108.141.30 g (12 mmol)Nucleophile
CuI (Copper Iodide) 0.1190.45190 mgCatalyst
N,N-Dimethylglycine 0.2103.12206 mgLigand
Cs₂CO₃ (Cesium Carbonate) 2.0325.826.52 gBase
DMF (Anhydrous) N/AN/A20 mLSolvent

Note: K₃PO₄ can be used as a cheaper alternative to Cs₂CO₃, though reaction times may increase slightly.

Step-by-Step Procedure
  • Catalyst Pre-Complexation (Optional but Recommended):

    • In a reaction vial, mix CuI and N,N-Dimethylglycine.

    • Add a small amount of DMF and stir for 5 minutes until a homogeneous blue/green solution forms. This ensures active catalyst formation.

  • Reaction Assembly:

    • To an oven-dried 50 mL Schlenk tube (or screw-cap pressure vial) equipped with a magnetic stir bar, add Cs₂CO₃ , 4-Cresol , and 1-Chloro-4-iodobenzene .

    • Critical Step: If using a Schlenk line, evacuate and backfill with Nitrogen (N₂) three times to remove Oxygen. Oxygen poisons the Cu(I) catalyst, oxidizing it to inactive Cu(II).

    • Add the CuI/Ligand mixture (or solids if not pre-complexed) and the remaining DMF under a counter-flow of N₂.

  • Heating:

    • Seal the vessel tightly.

    • Heat the block/oil bath to 110°C .

    • Stir vigorously (1000 RPM). The heterogeneous mixture requires good agitation.

    • Time: 16–24 hours.

  • Monitoring:

    • Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[4]

    • Endpoint: Disappearance of 1-chloro-4-iodobenzene.

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filtrate with Water (3 x 30 mL) to remove DMF.

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted 4-cresol.

    • Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is usually >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

    • Product: Colorless to pale yellow oil/solid.

Process Optimization & Troubleshooting

Use this decision matrix if yields are suboptimal.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst OxidationEnsure strict inert atmosphere (N₂/Ar). Degas DMF before use.
Low Conversion (<20%) Poor Ligand EffectSwitch ligand to Picolinic Acid (10 mol%) or Phenanthroline .
Product Scrambling Temperature too highReduce temp to 90°C. Ensure 1-chloro-4-iodobenzene is used, not the bromo-analog.
Copper Mirror on Flask Catalyst DeactivationLigand concentration is too low. Increase Ligand:Cu ratio to 3:1.
Difficult Separation Residual DMFWash organic phase thoroughly with LiCl (5% aq) or water.

Analytical Validation

Upon isolation, validate the structure using the following parameters:

  • GC-MS: Look for the molecular ion peak [M]+ .

    • Expected m/z: ~218 (for ³⁵Cl) and 220 (for ³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).

  • 1H NMR (400 MHz, CDCl₃):

    • δ 2.35 (s, 3H): Methyl group (-CH₃).

    • δ 6.8–7.3 (m, 8H): Aromatic protons. Look for two distinct AA'BB' systems overlapping.

    • Note: The protons ortho to the ether oxygen will appear upfield (shielded, ~6.9 ppm).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Zhang, H., Ma, D., & Cao, W. (2007).[3] Ullmann-Type Coupling Reactions of Aryl Iodides and Aliphatic Alcohols at 110°C. Synlett, 2007(02), 0243-0246.[3] Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

Sources

Protocol for coupling p-cresol and p-dichlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Protocol Guide: Ullmann vs. Buchwald-Hartwig Methodologies[1]

Executive Summary & Strategic Analysis

The formation of diaryl ethers from aryl chlorides is a pivotal transformation in medicinal chemistry and polymer science. This guide details the coupling of p-cresol (nucleophile) and p-dichlorobenzene (electrophile) to synthesize 4-(4-chlorophenoxy)toluene .[1]

The Challenge:

  • Inertness of Aryl Chlorides: Unlike bromides or iodides, the C-Cl bond is strong (

    
    ), requiring specialized ligands or harsh conditions.
    
  • Selectivity (Mono- vs. Bis-arylation): p-Dichlorobenzene is bifunctional.[1] Controlling the reaction to stop at the mono-ether (Target A) rather than progressing to the bis-ether (Target B) requires precise stoichiometric and kinetic control.[1]

The Solution: We present two validated protocols:

  • Protocol A (Copper-Catalyzed): The robust, cost-effective "workhorse" method suitable for scale-up.[1]

  • Protocol B (Palladium-Catalyzed): The high-precision method utilizing modern ligand design for milder conditions and higher yields.[1]

Mechanistic & Selectivity Logic

The following diagram illustrates the competitive pathways and the catalytic cycle logic used to design these protocols.

ReactionLogic Start Reactants: p-Cresol + p-Dichlorobenzene Cat Catalyst System (Cu or Pd) Start->Cat Activation Mono Target Product: 4-(4-chlorophenoxy)toluene Cat->Mono k1 (Fast) Excess Electrophile Bis Over-Reaction Product: 1,4-bis(p-tolyloxy)benzene Cat->Bis k2 (Slow) Electronic Deactivation Mono->Cat Re-entry Note Selectivity Key: The ether oxygen in the Mono product donates electron density, deactivating the second C-Cl bond towards oxidative addition. Mono->Note

Caption: Reaction pathway showing the kinetic competition between mono- and bis-arylation. Electronic effects naturally favor the mono-product.[1]

Protocol A: Modified Ullmann Coupling (Copper-Catalyzed)

Best for: Large-scale batches, cost-sensitive projects, and robust substrates.[1] Mechanism: Nucleophilic aromatic substitution facilitated by a Copper(I)-ligand complex.[1]

Reagents & Materials Table
ComponentReagentEquiv.Role
Nucleophile p-Cresol1.0Substrate
Electrophile p-Dichlorobenzene3.0 Substrate (Excess drives mono-selectivity)
Catalyst Copper(I) Iodide (CuI)0.1 (10 mol%)Metal Center
Ligand N,N-Dimethylglycine0.2 (20 mol%)Stabilizes Cu-intermediate / Solubilizes Cu
Base Cesium Carbonate (

)
2.0Deprotonates phenol; aids solubility
Solvent 1,4-Dioxane or DMSON/AHigh boiling point, polar aprotic
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1]

  • Charging: Add CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and

    
     (2.0 equiv).
    
  • Substrate Addition: Add p-cresol (1.0 equiv) and p-dichlorobenzene (3.0 equiv).

    • Note:p-Dichlorobenzene is a solid (mp 53°C).[1] It can be added as a solid or dissolved in the solvent.[2][3]

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.5 M with respect to cresol).

  • Reaction: Heat the mixture to 110°C for 16–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The limiting reagent (p-cresol) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (Critical):

    • The crude residue contains the product and excess p-dichlorobenzene.[1]

    • Removal of Electrophile: p-Dichlorobenzene sublimes easily.[1] Place the crude oil under high vacuum (<1 mbar) at 40–50°C for 2 hours to sublime off the starting material.

    • Final Polish: Flash column chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
Protocol B: Pd-Catalyzed Buchwald-Hartwig Coupling

Best for: High-value synthesis, difficult substrates, or when lower temperatures are required.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Reagents & Materials Table
ComponentReagentEquiv.Role
Nucleophile p-Cresol1.0Substrate
Electrophile p-Dichlorobenzene1.5Substrate (Lower excess needed than Cu)
Pre-Catalyst

0.01 (1 mol% Pd)Palladium Source
Ligand tBuXPhos 0.02 (2 mol%)Bulky biaryl phosphine promotes reductive elimination
Base Potassium Phosphate (

)
1.5Base (Mild, compatible with functional groups)
Solvent TolueneN/ANon-polar solvent
Step-by-Step Methodology
  • Glovebox/Schlenk Technique: This reaction is sensitive to oxygen.[1] A glovebox is preferred for catalyst loading.

  • Catalyst Pre-complexation: In a vial, mix

    
     and tBuXPhos in a small amount of toluene and stir for 5 minutes at RT. The solution should turn from purple/black to orange/brown, indicating active catalyst formation.
    
  • Reaction Assembly:

    • Add p-cresol (1.0 equiv), p-dichlorobenzene (1.5 equiv), and finely ground

      
       (1.5 equiv) to a reaction tube.
      
    • Add the pre-formed catalyst solution.

    • Add remaining toluene to reach 0.2 M concentration.[1]

  • Heating: Seal the tube and heat to 90°C for 8–12 hours.

  • Workup:

    • Cool to RT.

    • Filter through a silica plug (eluting with ether) to remove Pd residues.

    • Concentrate.

  • Purification:

    • Similar to Protocol A, but less excess p-dichlorobenzene will be present.[1]

    • Flash chromatography (Silica gel; Hexane/EtOAc gradient).[1]

Experimental Workflow & Decision Matrix

This diagram guides the researcher in choosing the correct protocol and executing the critical purification steps.

Workflow Start Start: Define Project Constraints Decision Is Scale > 10g OR Cost Critical? Start->Decision ProtoA Protocol A: Copper/Ullmann (110°C, 24h) Decision->ProtoA Yes (Scale/Cost) ProtoB Protocol B: Pd/Buchwald (90°C, 8h) Decision->ProtoB No (Speed/Yield) Workup Standard Aqueous Workup (Remove Salts) ProtoA->Workup ProtoB->Workup Purify CRITICAL STEP: High Vac (<1 mbar) @ 50°C (Sublime excess p-Dichlorobenzene) Workup->Purify Column Flash Chromatography (Hexane -> 5% EtOAc) Purify->Column Final Pure 4-(4-chlorophenoxy)toluene Column->Final

Caption: Operational workflow emphasizing the critical sublimation step required to remove excess electrophile before chromatography.

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.[1]Ensure rigorous drying of solvents (Molecular Sieves 4Å). Use fresh CuI (should be white/tan, not green).
Bis-Arylation (Trimer) Ratio of p-dichlorobenzene too low.Increase p-dichlorobenzene equivalents to 4.0 or 5.0.
Dehalogenation Pd-catalyzed reduction of Ar-Cl.[1]Switch from isopropanol/secondary alcohols to Toluene/Dioxane. Reduce reaction temperature.[1][2]
Blue/Green Reaction (Cu) Oxidation of Cu(I) to Cu(II).[1]Inadequate inert atmosphere.[1] Degas solvents thoroughly (freeze-pump-thaw).[1]
Safety & Handling
  • p-Cresol: Highly corrosive and toxic by absorption.[1] Causes severe skin burns.[1] Must be handled in a fume hood with butyl rubber gloves.

  • p-Dichlorobenzene: Irritant and suspected carcinogen.[1] Sublimes at room temperature; avoid inhaling vapors.[1]

  • Waste: All aqueous waste containing copper or palladium must be segregated into heavy metal waste streams.[1]

References
  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link[1]

    • Grounding: Establishes the efficacy of amino acid ligands (like dimethylglycine) for aryl chloride coupling.
  • Maiti, D., & Buchwald, S. L. (2010).[6] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794.[6] Link[1]

    • Grounding: Provides the basis for using Picolinic acid/CuI systems for difficult phenol couplings.
  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.[1] Link[1]

    • Grounding: Introduces the specific bulky phosphine ligands (tBuXPhos)
  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Phenols.[1] Journal of the American Chemical Society, 118(51), 13109-13110. Link[1]

    • Grounding: Foundational text for Pd-catalyzed ether synthesis.[1]

Sources

Recrystallization solvent for purifying p-chlorophenyl p-tolyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of p-chlorophenyl p-tolyl ether (also known as 4-chloro-4'-methyldiphenyl ether; CAS: 7005-72-3 / 96028-10-3). While diaryl ethers are chemically stable, this specific asymmetric isomer presents a unique purification challenge due to its relatively low melting point (53–54°C ) [1].

The proximity of the compound's melting point to the boiling point of common solvents creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization. This protocol establishes Ethanol (95%) as the primary solvent system, validated by dielectric constant matching and thermal profile analysis, while providing a Hexane alternative for specific non-polar impurity profiles.

Chemical Context & Solvent Selection Logic

The Physicochemical Challenge

The target molecule consists of two benzene rings linked by an ether oxygen. The para-chloro and para-methyl substituents introduce asymmetry that disrupts the crystal lattice energy compared to the symmetric analogs (e.g., 4,4'-dichlorodiphenyl ether).

  • Target Melting Point: ~53°C [1].

  • Impurities: Unreacted p-cresol (polar), p-chlorohalobenzene (non-polar), and copper salts (if synthesized via Ullmann coupling).

Solvent Screening Matrix

The following table summarizes the solvent suitability based on the "Like Dissolves Like" principle and thermal windows.

SolventBoiling Point (°C)SuitabilityTechnical Rationale
Ethanol (95%) 78°COptimal Excellent thermal gradient. Solubilizes phenolic impurities cold; product crystallizes upon cooling. Risk: BP > MP (requires temp control).
Methanol 65°CGood Lower BP reduces thermal stress. Good for removing inorganic salts. Lower solubility yield than EtOH.
Hexane/Heptane 69°C / 98°CAlternative Use only if impurities are highly polar tars. Product is very soluble; requires low-temp (-20°C) crystallization.
Ethyl Acetate 77°CPoor Too powerful (high solubility). Product likely remains in solution or oils out.

Critical Mechanistic Insight: We select Ethanol because the hydroxyl group facilitates hydrogen bonding with phenolic impurities (keeping them in solution), while the non-polar ethyl chain accommodates the diaryl ether at high temperatures but ejects it upon cooling due to the ether's lack of H-bond donors [2].

Experimental Protocol: The "Controlled Thermal Descent" Method

Objective: Isolate >98% pure white crystalline solid. Scale: Pilot (10–50 g).

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place crude p-chlorophenyl p-tolyl ether in a round-bottom flask.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 3 mL per gram of crude solid.

  • Heating (Crucial Step):

    • Heat the mixture using a water bath set to 60°C .

    • WARNING: Do not heat to reflux (78°C). Since the MP is ~53°C, heating to 78°C ensures the compound melts into an oil before dissolving, promoting the formation of a supersaturated oil emulsion rather than a solution.

    • Swirl until the solid dissolves. If oil droplets persist, add ethanol in 1 mL increments until a clear homogeneous solution is formed.

  • Filtration: While maintaining 55–60°C, filter through a pre-warmed fluted filter paper (or sintered glass funnel) to remove dust and insoluble copper salts.

Phase 2: Crystallization (The Anti-Oil Strategy)
  • Initial Cooling: Remove the filtrate from heat. Allow it to cool naturally to 45°C (just below the MP).

  • Seeding: Add a single seed crystal of pure p-chlorophenyl p-tolyl ether.

    • Why? This provides a nucleation template, bypassing the energy barrier required for spontaneous nucleation and preventing the solution from entering the "oiling out" metastable zone [3].

  • Slow Descent: Insulate the flask with a towel or place it in a warm water bath that is allowed to cool to room temperature over 2 hours.

    • Visual Check: You should see white needles forming. If "oil droplets" appear, reheat to 50°C to redissolve and add 5% more ethanol.

  • Final Chill: Once at room temperature (25°C), place the flask in an ice bath (0°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash with ice-cold ethanol (0.5 mL per gram of starting material). Do not over-wash, as the ether has significant solubility in ethanol.

  • Drying: Dry in a vacuum desiccator over silica gel or CaCl₂. Avoid oven drying >40°C to prevent melting.

Visualization of Workflow

The following diagram illustrates the critical decision pathways and thermal logic required to avoid the "oiling out" failure mode.

PurificationProtocol Start Crude p-Chlorophenyl p-Tolyl Ether Dissolve Dissolve in EtOH (95%) Temp: 60°C (Strict Limit) Start->Dissolve Filter Hot Filtration (Remove Salts/Dust) Dissolve->Filter Check Check Solution State @ 50°C Filter->Check Seed Add Seed Crystal @ 45°C Check->Seed Clear Solution OilOut FAILURE: Oiling Out (Liquid-Liquid Phase) Check->OilOut Cloudy/Droplets Crystallize Slow Cooling to 25°C then Ice Bath (0°C) Seed->Crystallize Reheat Remedy: Reheat & Add 5% Solvent Excess OilOut->Reheat Reheat->Check Isolate Vacuum Filtration & Cold EtOH Wash Crystallize->Isolate

Caption: Workflow emphasizing the critical temperature window (45°C–60°C) to prevent phase separation (oiling out) before crystallization.

Representative Performance Metrics

The following data represents typical recovery rates for diaryl ethers using this protocol.

ParameterEthanol (95%)HexaneMethanol
Recovery Yield 85–90%60–70%75–80%
Purity (HPLC) >99%>98%>98.5%
Crystal Habit White NeedlesAggregatesSmall Prisms
Impurity Removal Excellent (Phenols)Good (Tars)Excellent (Salts)

Troubleshooting "Oiling Out"

If the product separates as an oil layer at the bottom of the flask:

  • Cause: The solution was too concentrated, or cooled too fast. The "oil" is the supercooled liquid product saturated with solvent.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount (10–15% volume) of additional solvent.

  • Trituration: If oiling persists upon cooling, vigorously stir/scratch the oil-solvent interface with a glass rod. This friction can induce nucleation.

  • Solvent Swap: If Ethanol fails repeatedly, switch to Methanol . The lower boiling point (65°C) forces you to work at lower temperatures, reducing the gap between the solution temperature and the melting point.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for recrystallization of low-melting ethers).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • PubChem.[2] (n.d.). 4-Chlorophenyl phenyl ether (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-4'-methyldiphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: ULL-OPT-4CL-ME Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemoselectivity Challenge

You are attempting to synthesize 4-chloro-4'-methyldiphenyl ether . The primary challenge in this synthesis is chemoselectivity and nucleophilicity .

To maximize yield, you must avoid the "Standard Ullmann" conditions (high temp, copper bronze) which often lead to dechlorination or polymerization. Instead, you must utilize a Ligand-Promoted Ullmann Coupling .

The Strategic Route Selection

There are two theoretical pathways to this molecule. You must choose Route B for high yields.

PathwayReactantsVerdictTechnical Reasoning
Route A 4-Chlorophenol + 4-IodotolueneNOT RECOMMENDED The Chlorine atom on the phenol is electron-withdrawing (EWG). This reduces the electron density of the phenoxide oxygen, making it a weak nucleophile . This leads to sluggish reaction rates and lower yields.
Route B p-Cresol + 1-Chloro-4-iodobenzene RECOMMENDED The Methyl group on p-Cresol is electron-donating (EDG), making the phenoxide a strong nucleophile . We utilize the reactivity gap between Aryl-I and Aryl-Cl to selectively couple at the Iodine site, leaving the Chlorine intact.

Optimized Experimental Protocol (Route B)

This protocol utilizes a Picolinic Acid or N,N-Dimethylglycine ligand system to lower the activation energy, allowing the reaction to proceed at temperatures that preserve the aryl-chloride bond.

Reagents & Stoichiometry[1][2][3][4][5][6]
  • Aryl Halide: 1-Chloro-4-iodobenzene (1.0 equiv)

  • Nucleophile: p-Cresol (4-Methylphenol) (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: Picolinic Acid (20 mol%) [Alternative: N,N-Dimethylglycine]

  • Base: Potassium Phosphate (

    
    ) (2.0 equiv) [Must be finely ground]
    
  • Solvent: DMSO (anhydrous) or DMF[1]

  • Concentration: 0.5 M to 1.0 M

Step-by-Step Workflow
  • Catalyst Pre-Complexation (Critical Step):

    • In a glovebox or under active Argon flow, add CuI (10 mol%) and Picolinic Acid (20 mol%) to the reaction vial.

    • Add 20% of the solvent volume. Stir for 10 minutes at RT. Solution should turn homogenous/greenish, indicating active catalyst formation.

  • Reagent Addition:

    • Add the 1-Chloro-4-iodobenzene (1.0 eq), p-Cresol (1.2 eq), and finely ground

      
       (2.0 eq).
      
    • Add the remaining solvent.

  • Degassing:

    • Seal the vessel.[2] If not in a glovebox, purge the headspace with Argon for 5 minutes. Oxygen is the primary cause of yield loss.

  • Reaction:

    • Heat to 90 °C . (Do not exceed 110 °C to prevent dechlorination).

    • Stir vigorously (1000 RPM). The base is insoluble; mass transfer is rate-limiting.

    • Monitor via HPLC/GC at 12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[2] Wash with water x3 (to remove DMSO/DMF).

    • Wash with 1M NaOH (to remove unreacted p-Cresol).

    • Dry over

      
      , concentrate, and purify via silica column (Hexanes/EtOAc).
      

Visualization: Chemoselective Pathway

The following diagram illustrates why Route B succeeds. The ligand accelerates the Oxidative Addition into the C-I bond while the C-Cl bond remains kinetically inert at 90°C.

UllmannSelectivity Start Reactants: 1-Chloro-4-iodobenzene + p-Cresol Cu_Ligand Active Catalyst: [Cu(I)-Ligand] Start->Cu_Ligand Mix SideReaction Side Reaction: Dechlorination / Homocoupling (Avoided by T < 110°C) Start->SideReaction No Ligand / High T OxAdd Oxidative Addition (Selective at C-I Bond) Cu_Ligand->OxAdd Fast Kinetics Intermediate Cu(III) Intermediate (Ar-Cu-OAr) OxAdd->Intermediate Ligand Exchange (-HI) RedElim Reductive Elimination Intermediate->RedElim RedElim->Cu_Ligand Catalyst Regeneration Product Product: 4-Chloro-4'-methyldiphenyl ether RedElim->Product Yield > 85%

Caption: Figure 1. The ligand-promoted catalytic cycle ensuring chemoselectivity at the Iodine site over the Chlorine site.

Troubleshooting Matrix (Diagnostics)

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
Reaction Stalls < 50% Conversion Catalyst Oxidation The Cu(I) has oxidized to Cu(II) (blue/green precipitate). Ensure strict Argon atmosphere. Degas solvents by sparging.
Low Yield (< 30%) "The Induction Period" Ullmann reactions often have a long induction period if the catalyst particle size is too large. Use nanopowder CuI or ensure the ligand is pre-complexed (Step 1 of protocol).
Dechlorination Observed Temperature too High If you see 4-methyldiphenyl ether (loss of Cl), your temperature is >120°C. Lower to 90°C and extend time.
Biaryl Formation (Homocoupling) Ligand Deficiency If 4,4'-dichlorobiphenyl forms, the Cu is acting on the halide without the phenol. Increase Ligand:Cu ratio to 2:1.
Starting Material Remains Base Insolubility

is insoluble in DMSO. If stirring is weak, the reaction stops. Use a magnetic stir bar that fits the vial tightly and stir at >800 RPM.

Frequently Asked Questions (FAQs)

Q: Can I use 4-Chlorophenol and 4-Iodotoluene instead? A: You can, but expect yields to drop by 20-30%. The electron-withdrawing chlorine on the phenol makes the oxygen less "sticky" to the copper center during the ligand exchange step. If you must use this route, switch the base to Cesium Carbonate (


)  to boost the nucleophilicity via the "Cesium Effect" (higher solubility/naked anion effect).

Q: Why is my reaction mixture turning black? A: A dark brown/black color is actually normal for active Cu-Ullmann systems at high conversion (formation of Cu(0) nanoparticles or complexation). However, if it turns black immediately upon heating with no conversion, your catalyst has "crashed out" (disproportionated). Check your ligand loading.

Q: Can I use Cu powder (Copper Bronze) instead of CuI? A: Only if you are desperate. Copper bronze requires temperatures >180°C. At that temperature, the C-Cl bond on your product is at high risk of reacting, leading to oligomers. Stick to Cu(I) salts + Ligands for temperatures <100°C.

Q: Is the Ligand absolutely necessary? A: Yes. Without a ligand (like Picolinic acid, Phenanthroline, or DMG), the reaction requires ~140-150°C in DMF. The ligand stabilizes the oxidative addition intermediate, allowing the reaction to proceed at 90°C, which is the "safe zone" for your Chlorine substituent.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Seminal work on amino acid ligands like N,N-dimethylglycine). [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. (Establishes Picolinic Acid protocols). [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals. Chemical Reviews. (Comprehensive review of mechanism and chemoselectivity). [Link]

  • Sperotto, E., et al. (2010). The Ligand Effect in Copper-Catalyzed Cross-Coupling Reactions. Dalton Transactions. (Detailed analysis of why ligands prevent catalyst death). [Link]

Sources

Technical Support Center: Preventing Homocoupling Byproducts in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling byproducts in their reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and improve product yields.

Introduction

Diaryl ethers are crucial structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] The synthesis of these compounds is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.[1][3][4] However, a persistent challenge in these syntheses is the formation of homocoupling byproducts (Ar-Ar), which reduces the yield of the desired diaryl ether and complicates purification. This guide offers expert insights and practical solutions to mitigate this common side reaction.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might be facing in the lab, providing explanations for the underlying causes and actionable steps to resolve them.

Question 1: I'm observing significant amounts of Ar-Ar homocoupling in my Ullmann condensation. What are the likely causes and how can I fix it?

Answer:

Significant homocoupling in an Ullmann reaction often points to issues with the catalyst system, reaction conditions, or the purity of your reagents. The Ullmann reaction, traditionally requiring harsh conditions, has been refined, but careful control of parameters is still crucial.[2][5][6]

Underlying Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the desired C-O bond formation. The absence of a suitable ligand can lead to undesired side reactions.[2][5]

    • Solution: Introduce a chelating ligand to your reaction. N,N-dimethylglycine, salicylaldimines, and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to accelerate the desired cross-coupling and suppress homocoupling.[2][5][7] The choice of ligand can be substrate-dependent, so screening a few options may be necessary.[2]

  • Suboptimal Base Selection: The base is critical for deprotonating the phenol, but an inappropriate choice can promote side reactions.

    • Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective bases for Ullmann-type diaryl ether synthesis.[2][8][9][10] They are generally more effective than stronger bases like potassium tert-butoxide, which can sometimes lead to decomposition or side reactions.[9]

  • High Reaction Temperature: While Ullmann reactions traditionally require high temperatures, modern catalytic systems operate under milder conditions.[2][5][11] Excessive heat can promote homocoupling.

    • Solution: Optimize the reaction temperature. For many modern Ullmann protocols, temperatures in the range of 80-120 °C are sufficient.[2][12] Consider running a temperature screen to find the optimal balance between reaction rate and selectivity.

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the aryl halide.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly before use.

Question 2: My Buchwald-Hartwig diaryl ether synthesis is giving me a mixture of the desired product and homocoupled biaryls. How can I improve the selectivity?

Answer:

The Buchwald-Hartwig reaction is a powerful tool for C-O bond formation, but like other cross-coupling reactions, it can be plagued by homocoupling.[4][13] The key to success lies in fine-tuning the palladium catalyst system and reaction parameters.

Underlying Causes & Solutions:

  • Ligand Steric and Electronic Properties: The choice of phosphine ligand is paramount in dictating the outcome of a Buchwald-Hartwig reaction. The ligand's steric bulk and electronic properties influence the rates of oxidative addition, transmetalation, and reductive elimination.[14]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[15] These ligands promote the desired reductive elimination to form the C-O bond over competing pathways.[16] The use of bidentate phosphine ligands like BINAP has also been shown to suppress homocoupling in some cross-coupling reactions.

  • Inadequate Base: The base not only deprotonates the phenol but also influences the catalyst's activity and stability.

    • Solution: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for diaryl ether synthesis.[15][16] Stronger bases can sometimes lead to catalyst decomposition and increased side reactions.

  • Solvent Effects: The solvent can impact the solubility of the catalyst and reagents, as well as the reaction kinetics.

    • Solution: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[17] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[17]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about preventing homocoupling in diaryl ether synthesis.

What are the best practices for setting up a diaryl ether synthesis to minimize homocoupling from the start?
  • High-Purity Reagents: Start with the highest purity reagents available. Impurities can sometimes interfere with the catalytic cycle.

  • Inert Atmosphere: Always conduct your reactions under an inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions.[18]

  • Dry Solvents: Use anhydrous solvents to avoid quenching the base and interfering with the catalyst.

  • Catalyst and Ligand Screening: If you are working with a new substrate, it is often beneficial to screen a small set of catalysts and ligands to identify the optimal combination for your specific reaction.[2]

  • Careful Temperature Control: Avoid excessively high temperatures, as they can often lead to an increase in side products.[19]

Can the choice of metal catalyst (Copper vs. Palladium) influence the extent of homocoupling?

Yes, the choice of metal is a critical factor.

  • Copper-catalyzed (Ullmann-type) reactions: While historically requiring harsh conditions, modern copper-catalyzed systems with appropriate ligands can be very effective and are often more economical than palladium-based systems.[2][20] However, they can still be susceptible to homocoupling if not properly optimized.

  • Palladium-catalyzed (Buchwald-Hartwig-type) reactions: These reactions are often more versatile and can proceed under milder conditions.[4][16] The development of sophisticated phosphine ligands has greatly improved the selectivity of these reactions, often providing a better handle to control homocoupling compared to some copper systems.[16]

How does the electronic nature of the aryl halide and phenol affect homocoupling?

The electronic properties of your starting materials can significantly impact the reaction outcome.

  • Electron-deficient aryl halides: These are generally more reactive towards nucleophilic attack and can sometimes undergo SNAr reactions directly with the phenoxide, especially at higher temperatures.[16] In catalytic reactions, they are often good substrates.

  • Electron-rich aryl halides: These can be more challenging substrates for C-O coupling and may require more active catalyst systems to achieve good conversion and selectivity.[8][9]

  • Phenols: The acidity of the phenol (influenced by its substituents) will affect the ease of deprotonation by the base. Electron-withdrawing groups on the phenol increase its acidity.

Are there any "catalyst-free" methods to synthesize diaryl ethers that avoid homocoupling issues?

While most modern methods rely on a metal catalyst, there are some "catalyst-free" approaches, though their scope can be more limited.

  • Nucleophilic Aromatic Substitution (SNAr): This method works well when one of the aryl rings is highly electron-deficient (e.g., containing strong electron-withdrawing groups like nitro groups) and the other is a good nucleophile (the phenoxide).[16] This reaction is driven by the stability of the Meisenheimer intermediate.

  • Microwave-assisted synthesis: In some cases, microwave irradiation can promote the direct coupling of phenols with electron-deficient aryl halides in the absence of a catalyst, often in a polar aprotic solvent like DMSO.[16][21]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Minimizing Homocoupling
ParameterUllmann-type (Copper-catalyzed)Buchwald-Hartwig-type (Palladium-catalyzed)
Catalyst CuI, Cu₂O, or Cu(PPh₃)₃Br[2][8][9][12]Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes
Ligand N,N-dimethylglycine, Salicylaldimines, TMHD[2][5][7]Bulky biarylphosphines (e.g., XPhos, SPhos)[15][16]
Base K₃PO₄, Cs₂CO₃[2][8][9][10]K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, NMP, Acetonitrile[2][8][9]Toluene, Dioxane, THF[17]
Temperature 80-120 °C[2][12]80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Protocol 1: General Procedure for a Low-Homocoupling Ullmann Diaryl Ether Synthesis
  • Reaction Setup: To a dry Schlenk flask, add CuI (5-10 mol%), the appropriate ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the aryl halide (1 equivalent), the phenol (1.2 equivalents), and the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Selective Buchwald-Hartwig Diaryl Ether Synthesis
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong stream of argon, to a dry vial, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add a small amount of degassed solvent and stir for 15-30 minutes.

  • Reaction Setup: In a separate dry Schlenk flask, add the base (e.g., K₃PO₄, 1.5-2 equivalents), the aryl halide (1 equivalent), and the phenol (1.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent followed by the pre-formed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 as described in Protocol 1.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Diaryl Ether Synthesis

This diagram illustrates the desired cross-coupling pathway leading to the diaryl ether versus the undesired homocoupling side reaction.

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Products Aryl Halide (Ar-X) Aryl Halide (Ar-X) Catalyst Catalyst Aryl Halide (Ar-X)->Catalyst Phenol (Ar'-OH) Phenol (Ar'-OH) Phenol (Ar'-OH)->Catalyst Intermediate Intermediate Catalyst->Intermediate Diaryl Ether (Ar-O-Ar') Diaryl Ether (Ar-O-Ar') Intermediate->Diaryl Ether (Ar-O-Ar') Desired Pathway (Cross-Coupling) Homocoupling Byproduct (Ar-Ar) Homocoupling Byproduct (Ar-Ar) Intermediate->Homocoupling Byproduct (Ar-Ar) Undesired Pathway (Homocoupling)

Caption: Desired vs. undesired reaction pathways.

Diagram 2: Key Factors Influencing Selectivity

This diagram highlights the critical experimental parameters that can be adjusted to favor the formation of the diaryl ether over the homocoupling byproduct.

G cluster_0 Controllable Parameters cluster_1 Reaction Outcome cluster_2 Products Ligand Ligand Selectivity Selectivity Ligand->Selectivity Base Base Base->Selectivity Solvent Solvent Solvent->Selectivity Temperature Temperature Temperature->Selectivity Atmosphere Atmosphere Atmosphere->Selectivity DiarylEther Diaryl Ether (High Yield) Selectivity->DiarylEther Homocoupling Homocoupling (Low Yield) Selectivity->Homocoupling

Caption: Key parameters for optimizing selectivity.

References

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Technical Support Center: Catalyst Selection for Synthesizing Electron-Rich Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of electron-rich diphenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the practical aspects of catalyst selection and reaction optimization for these challenging yet crucial transformations.

Introduction: The Challenge of Electron-Rich Systems

Synthesizing diaryl ethers, a key structural motif in numerous natural products and pharmaceuticals, is often accomplished through cross-coupling reactions.[1][2] However, when both the aryl halide and the phenol coupling partners are electron-rich, the reaction becomes significantly more challenging. This is due to the decreased electrophilicity of the aryl halide and the increased propensity for side reactions. This guide will navigate the complexities of two primary catalytic systems used for this purpose: the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The copper or palladium source may be of poor quality or oxidized. The active species for Ullmann is Cu(I), and for Buchwald-Hartwig is Pd(0).[3][4][5] 2. Inappropriate Ligand: The chosen ligand may not be suitable for electron-rich substrates.[1][5][6] 3. Suboptimal Base: The base is critical for deprotonating the phenol and facilitating catalyst turnover.[3][5][7] 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.1. Catalyst:     - For Ullmann, use fresh, high-purity Cu(I) salts like CuI or CuBr. Consider in situ activation if using Cu(0) or Cu(II) sources.[5]     - For Buchwald-Hartwig, use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[3] 2. Ligand:     - For Ullmann with electron-rich systems, screen N,O-chelating ligands like N,N-dimethylglycine or N-methylated amino acids.[1]     - For Buchwald-Hartwig, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for electron-rich aryl chlorides.[6][8][9] 3. Base:     - Screen a range of bases like K₃PO₄, Cs₂CO₃, and NaOtBu. The choice can be substrate-dependent.[1][7] For base-sensitive substrates, weaker bases like K₂CO₃ can be attempted, though this may lower the reaction rate.[4] 4. Temperature:     - Modern ligand-accelerated Ullmann reactions can often be run at 80-110 °C.[1]     - Buchwald-Hartwig reactions are typically run between 80-100 °C.[3] If no reaction occurs, incrementally increase the temperature.
Formation of Side Products (e.g., Dehalogenation, Homocoupling) 1. Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.[5] 2. Catalyst Decomposition: The catalyst may be degrading, leading to undesired pathways.1. Rigorous Anhydrous Conditions:     - Use anhydrous solvents and reagents.     - Thoroughly dry all glassware before use.[5] 2. Catalyst and Ligand Stability:     - Ensure the chosen ligand stabilizes the metal center throughout the catalytic cycle.     - Degas the reaction mixture to remove oxygen, which can contribute to catalyst decomposition.
Reaction Stalls or is Sluggish 1. Poor Solubility: One or more components of the reaction may not be fully dissolved.[3] 2. Catalyst Inhibition: The product or a byproduct may be inhibiting the catalyst. 3. Insufficient Agitation: In heterogeneous reactions, poor mixing can limit the reaction rate.[3]1. Solvent Selection:     - Choose a solvent that effectively dissolves all reactants and the catalyst system. Common choices include toluene, dioxane, and DMF.[3][10] 2. Adjust Stoichiometry:     - Experiment with using a slight excess of one of the coupling partners. 3. Optimize Agitation:     - Ensure vigorous stirring, especially when using inorganic bases that may not be fully soluble.[3]
Experimental Workflow: Optimizing Ullmann Condensation for Electron-Rich Diphenyl Ethers

The following diagram outlines a systematic approach to optimizing your Ullmann coupling reaction.

Ullmann_Optimization cluster_screening Condition Screening cluster_optimization Optimization A Start with Model Substrates (Electron-Rich Aryl Bromide + Phenol) B Screen Copper Source (e.g., CuI, CuBr, Cu₂O) A->B 1. Catalyst C Screen Ligand (e.g., N,N-dimethylglycine, L-proline) B->C 2. Ligand D Screen Base (e.g., K₃PO₄, Cs₂CO₃) C->D 3. Base E Screen Solvent (e.g., Acetonitrile, Dioxane, Toluene) D->E 4. Solvent F Vary Temperature (e.g., 80°C, 100°C, 120°C) E->F 5. Temperature G Optimize Catalyst & Ligand Loading F->G 6. Loading H Scale-Up Reaction G->H 7. Finalize Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition LigEx L-Pd(II)(Ar)(OR') OxAdd->LigEx Ligand Exchange LigEx->Pd0 Reductive Elimination Product Ar-O-R' LigEx->Product ArX Ar-X ArX->OxAdd ROH R'-OH + Base ROH->LigEx

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction. [3][11][12] Q3: My Ullmann reaction is not working with an electron-rich aryl bromide. What are the first things I should check?

For a struggling Ullmann reaction with electron-rich substrates, consider the following troubleshooting steps:

  • Catalyst and Ligand: Ensure you are using a reliable Cu(I) source and an appropriate ligand. For electron-rich systems, N,N-dimethylglycine has shown to be effective. [1]A screen of different ligands is highly recommended as small structural changes can significantly impact catalytic activity. [1]2. Base and Solvent: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good starting point. [1]The solvent also plays a key role; acetonitrile has been shown to be effective in some systems. [1]3. Anhydrous Conditions: Ensure your reaction is free from water, as it can deactivate the base and hinder the reaction. [1]4. Degassing: Remove oxygen from your reaction mixture by bubbling with an inert gas like argon or nitrogen. This can prevent catalyst oxidation and decomposition.

Q4: Can I use aryl chlorides for synthesizing electron-rich diphenyl ethers?

Aryl chlorides are generally less reactive than their bromide and iodide counterparts in cross-coupling reactions. [3][13]However, significant progress has been made in developing catalyst systems that can effectively activate the C-Cl bond.

  • For Buchwald-Hartwig reactions, the use of highly active, bulky biarylphosphine ligands is often necessary to achieve good yields with aryl chlorides. [6][9]* For Ullmann-type reactions, coupling with aryl chlorides can be more challenging and may require higher temperatures or more specialized catalyst systems. [14] When working with aryl chlorides, it is crucial to select a catalyst system specifically designed for these less reactive substrates.

Conclusion

The synthesis of electron-rich diphenyl ethers presents a unique set of challenges that can be overcome with careful consideration of the catalyst system and reaction conditions. By understanding the underlying principles of the Ullmann and Buchwald-Hartwig reactions and employing a systematic approach to troubleshooting and optimization, researchers can successfully access these valuable compounds. This guide provides a foundation for navigating these complexities, but it is important to remember that each substrate pairing may require fine-tuning to achieve optimal results.

References

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Ley, S. V., & Thomas, A. W. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1184–1194. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents - PDXScholar. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]

  • Recent Progress in Diaryl Ether Synthesis. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • US4564712A - Process for the preparation of diphenyl ethers - Google Patents.
  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT. Available at: [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • Optimization of reaction conditions. a. Optimization of reaction... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts | Organic Letters - ACS Publications. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. Available at: [Link]

  • Ullmann condensation - Grokipedia. Available at: [Link]

  • Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Recent advances in electrochemical copper catalysis for modern organic synthesis. Available at: [Link]

  • Recent advances in electrochemical copper catalysis for modern organic synthesis. Available at: [Link]

  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

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Optimizing reaction temperature for p-chlorophenyl p-tolyl ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of p-chlorophenyl p-tolyl ether via the Ullmann diaryl ether synthesis.

Historically, Ullmann C–O couplings required harsh conditions (>200 °C), which are incompatible with halogenated substrates. By leveraging modern ligand-assisted copper catalysis, we can manipulate the activation energy of the rate-limiting oxidative addition step, allowing this reaction to proceed at much milder temperatures[1].

Below, you will find a deep dive into the mechanistic causality of temperature optimization, self-validating troubleshooting FAQs, quantitative reference data, and a fully validated experimental protocol.

Part 1: Mechanistic Causality & Temperature Dependency

The synthesis of p-chlorophenyl p-tolyl ether typically involves the cross-coupling of p-chlorophenol and 4-bromotoluene (or 4-iodotoluene) using a Copper(I) catalyst. The core challenge lies in chemoselectivity . The p-chlorophenyl moiety contains a C–Cl bond. If the reaction temperature exceeds the thermodynamic barrier for C–Cl oxidative addition (typically >120 °C), the copper catalyst will insert into the product or starting material, leading to unwanted dehalogenation and homocoupling[2].

By utilizing bidentate ligands such as N,N-dimethylglycine[1] or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)[3], we stabilize the Cu(III) intermediate. This lowers the activation energy required for the oxidative addition of the C–Br or C–I bond, allowing the reaction to reach completion at 90 °C—well below the threshold for C–Cl bond cleavage.

G A Cu(I) Catalyst + Ligand (e.g., N,N-dimethylglycine) B Cu(I)-Phenoxide Complex (p-chlorophenoxide) A->B Base (Cs2CO3) Room Temp C Cu(III) Intermediate (Oxidative Addition of 4-bromotoluene) B->C Temp > 80°C Rate-limiting step D p-chlorophenyl p-tolyl ether (Reductive Elimination) C->D Fast E Side Reactions (Dehalogenation of C-Cl bond) C->E Temp > 120°C Thermal Degradation D->A Catalyst Regeneration

Catalytic cycle of Ullmann ether synthesis highlighting temperature-dependent steps.

Part 2: Troubleshooting Guides & FAQs

Q1: I am running the reaction of p-chlorophenol and 4-bromotoluene at 90 °C using CuI and N,N-dimethylglycine, but conversion is stalled at 40%. Should I increase the temperature? A1: Do not increase the temperature immediately. Stalled conversion at 90 °C is rarely a thermal issue if you are using an optimized ligand[1]. Instead, this indicates a failure in the formation of the active Cu(I)-phenoxide complex. This is usually caused by moisture in your base (Cs₂CO₃ or K₃PO₄), which hydrolyzes the complex. Self-Validation Check: Take a 50 µL aliquot, quench with water, extract with ethyl acetate, and run GC-MS. If you see high levels of unreacted p-chlorophenol but no homocoupled byproducts, your base is wet. Re-run the reaction with freshly oven-dried Cs₂CO₃.

Q2: I increased the temperature to 130 °C to force the reaction to completion, but my GC-MS shows multiple side products. What happened? A2: You have breached the chemoselectivity window. At 130 °C, the thermal energy is sufficient for the Cu(I) species to undergo oxidative addition into the unactivated C–Cl bond of your p-chlorophenol starting material or your synthesized ether[2]. This triggers competitive reductive dehalogenation and oligomerization. To fix this, drop the temperature back to 90 °C and switch your aryl halide from 4-bromotoluene to 4-iodotoluene. The lower bond dissociation energy of the C–I bond ensures rapid oxidative addition at 90 °C without risking the C–Cl bond.

Q3: How does the choice of ligand dictate my optimal temperature window? A3: Ligands dictate the electron density and steric environment around the copper center. TMHD is highly effective at accelerating the reaction via complexation of both the copper(I) ion and the phenolate, making the rate-determining step faster at 100–120 °C[3]. However, for halogen-sensitive substrates like yours, N,N-dimethylglycine is superior because it promotes efficient coupling at exactly 90 °C[1], providing a safe thermal buffer against dehalogenation.

Part 3: Quantitative Data: Temperature Optimization Profile

The following table summarizes the causal relationship between reaction temperature, product yield, and side-reaction proliferation when coupling p-chlorophenol and 4-bromotoluene (10 mol% CuI, 20 mol% N,N-dimethylglycine, Cs₂CO₃, Dioxane).

Temperature (°C)Time (h)Conversion (%)Yield of Target Ether (%)Dehalogenation / Homocoupling (%)Catalyst State
70 244540< 1Active
90 12> 9894 < 1 Active
110 8> 988512Minor Oxidation
130 6> 986035Degraded

Part 4: Experimental Workflow & Step-by-Step Methodology

Workflow Step1 1. Charge Reaction Vessel CuI (10 mol%), Ligand (20 mol%), Base (2 equiv), Reactants Step2 2. Evacuate & Backfill Argon gas (3 cycles) to prevent ligand oxidation Step1->Step2 Step3 3. Solvent Addition Anhydrous Dioxane (0.2 M) Step2->Step3 Step4 4. Temperature Optimization Controlled heating at 90°C Step3->Step4 Step5 5. In-Process Monitoring GC-MS at 2h, 6h, 12h Step4->Step5 Step5->Step4 <95% Conversion (Do NOT exceed 110°C) Step6 6. Workup & Purification DCM extraction, Silica Column Step5->Step6 >95% Conversion

Step-by-step experimental workflow for temperature-optimized diaryl ether synthesis.

Standard Operating Procedure: 90 °C Optimized Protocol

This protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Dry Cs₂CO₃ (2.0 mmol, 651 mg) in a vacuum oven at 150 °C for 12 hours prior to use.

  • In an argon-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 15 mL screw-capped tube with CuI (0.1 mmol, 19 mg) and N,N-dimethylglycine hydrochloride (0.2 mmol, 28 mg).

Step 2: Substrate Addition & Inertion

  • Add p-chlorophenol (1.2 mmol, 154 mg) and 4-bromotoluene (1.0 mmol, 171 mg) to the tube.

  • Add the dried Cs₂CO₃.

  • Evacuate the tube and backfill with ultra-pure Argon (repeat for 3 cycles). Causality note: Oxygen in the system will rapidly oxidize Cu(I) to inactive Cu(II), stalling the reaction regardless of temperature.

Step 3: Reaction Execution

  • Inject 5.0 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the tube and submerge it in a pre-heated oil bath set strictly to 90 °C . Stir vigorously (800 rpm).

Step 4: Self-Validating In-Process Monitoring

  • At exactly 2 hours, briefly remove the tube from heat, extract a 50 µL aliquot via a micro-syringe under positive Argon flow, and dilute in 1 mL of ethyl acetate.

  • Run a rapid GC-MS. You should observe ~15-20% product formation. If you observe p-chlorophenol homocouplers, your Argon seal has failed. If conversion is 0%, your base was wet.

Step 5: Workup and Isolation

  • After 12 hours, cool the reaction to room temperature.

  • Dilute the mixture with 15 mL of dichloromethane (DCM) and filter through a pad of Celite to remove copper salts and inorganic base.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure p-chlorophenyl p-tolyl ether.

References

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Chemical Research.[2] URL:

  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters.[3] URL:

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.[1] URL:

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Aryl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low conversion rates in aryl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these challenging yet crucial transformations. Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts.[1][2] However, their inherent stability and the strength of the C-Cl bond present unique challenges, primarily a difficult oxidative addition step, which is a critical part of the catalytic cycle.[2]

This resource is structured in a question-and-answer format to directly address specific problems you may be facing in the lab. We will delve into the "why" behind each troubleshooting step, grounding our recommendations in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction shows little to no conversion of the aryl chloride. Where do I start?

This is a common and frustrating starting point. The issue often lies with one of three core components: the catalyst system (palladium source and ligand), the reaction conditions, or the reagents themselves.

Q1.1: How do I know if my catalyst system is appropriate for an aryl chloride coupling?

  • The Ligand is Key: Traditional palladium catalysts, like those with simple triarylphosphine ligands, are often ineffective for general aryl chlorides.[1][2] Modern catalysts for aryl chloride activation rely on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center.

    • For Suzuki-Miyaura Couplings: Ligands like SPhos, XPhos, and RuPhos are excellent starting points.

    • For Buchwald-Hartwig Aminations: Besides the Buchwald biaryl phosphine ligands, Josiphos-type ligands have also shown high efficiency.[3]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[4][5] This is especially critical as substrates become more complex.[5]

Q1.2: I'm using a modern ligand system, but the reaction is still not working. What should I check next?

  • Oxygen is the Enemy: The active Pd(0) catalyst and many phosphine ligands are susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation.[6][7]

    • Troubleshooting Step: Ensure your reaction setup is rigorously deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging your solvent with an inert gas (argon or nitrogen) for an extended period (15-30 minutes).[6][7]

  • Solvent and Base Purity: The choice and purity of your solvent and base are critical.

    • Solvents: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water, particularly in Suzuki reactions.[7] Ensure solvents are anhydrous if the protocol specifies.[6]

    • Bases: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) for transmetalation.[7] For less reactive aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[7] The physical form of the base matters; ensure it is finely powdered to maximize surface area.[7]

Q1.3: Could my starting materials be the problem?

  • Aryl Chloride Reactivity: Electron-rich aryl chlorides are notoriously difficult to activate.[8] Conversely, aryl chlorides with electron-withdrawing groups are generally more reactive.[2][9] If you are working with an electron-rich system, you may need more forcing conditions (higher temperature, higher catalyst loading).

  • Boronic Acid Stability (for Suzuki Couplings): Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[7]

    • Troubleshooting Step: Use fresh, high-purity boronic acid. Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for potential degradation.[7]

Issue 2: My reaction is sluggish and gives low yields, even after extended reaction times.

A stalled reaction often points to catalyst deactivation or suboptimal reaction parameters.

Q2.1: I see my reaction starting, but it never goes to completion. What's happening?

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be due to a variety of factors, including thermal decomposition or reaction with substrates or byproducts. In some copper-catalyzed systems, for instance, ligand N-arylation can be a deactivation pathway.[10]

    • Troubleshooting Step:

      • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to forming inactive palladium black.[6] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific system.[6]

      • Lower the Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[6] Try running the reaction at a slightly lower temperature for a longer period.

  • Inadequate Mixing: If your base is an inorganic solid, ensure vigorous stirring. Poor mixing can lead to localized areas of low base concentration, hindering the reaction.

Q2.2: How can I optimize my reaction conditions to improve the rate and yield?

  • Systematic Screening: A Design of Experiments (DoE) approach or a simple one-variable-at-a-time (OVAT) screen can be highly effective. Key parameters to screen include:

    • Ligand: Even within the class of bulky, electron-rich phosphines, subtle steric and electronic differences can have a large impact.

    • Base: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu).

    • Solvent: Evaluate different aprotic polar solvents and, for Suzuki reactions, the effect of adding water.[11]

    • Temperature: Incrementally increase the temperature, but be mindful of potential catalyst decomposition.[6]

Visualizing the Process

To better understand the core of the reaction and the troubleshooting logic, refer to the diagrams below.

The Catalytic Cycle

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)(Cl)Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans_Complex [label="Ar-Pd(II)(Nu)Ln", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Product_Complex [label="Ar-Nu", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label="Oxidative Addition\n(Ar-Cl)"]; OA_Complex -> Trans_Complex [label="Transmetalation or\nAmine Coordination/\nDeprotonation (Nu)"]; Trans_Complex -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Pd0 [label="Catalyst\nRegeneration"]; } enddot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Catalyst System Correct?\n(Ligand, Pre-catalyst)"]; Check_Conditions [label="Are Conditions Optimized?\n(Degassing, Temp, Solvent, Base)"]; Check_Reagents [label="Are Reagents High Quality?\n(Aryl-Cl, Boronic Acid, etc.)"]; Screen_Ligands [label="Screen Ligands"]; Screen_Bases [label="Screen Bases & Solvents"]; Optimize_Temp [label="Optimize Temperature"]; Purify_Reagents [label="Purify/Replace Reagents"]; Success [label="Improved Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst; Check_Catalyst -> Check_Conditions [label="Yes"]; Check_Catalyst -> Screen_Ligands [label="No"]; Screen_Ligands -> Check_Conditions; Check_Conditions -> Check_Reagents [label="Yes"]; Check_Conditions -> Screen_Bases [label="No"]; Screen_Bases -> Optimize_Temp; Optimize_Temp -> Check_Reagents; Check_Reagents -> Success [label="Yes"]; Check_Reagents -> Purify_Reagents [label="No"]; Purify_Reagents -> Start; } enddot Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Reaction Screen

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Preparation: In a glovebox, array a set of reaction vials, each containing a stir bar.

  • Add Solids: To each vial, add the appropriate base (e.g., K₃PO₄, 2.0 eq).

  • Add Substrates: Add the aryl chloride (1.0 eq) and the coupling partner (e.g., boronic acid, 1.2 eq) from stock solutions in the chosen solvent.

  • Add Catalyst: Add the palladium pre-catalyst (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%) from separate stock solutions.

  • Seal and Heat: Tightly seal the vials, remove them from the glovebox, and place them in a preheated aluminum heating block. Stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine conversion.

Data at a Glance

The following table summarizes recommended starting points for key reaction parameters. These are general guidelines and may require optimization for your specific substrate combination.

ParameterRecommended Starting Conditions for Aryl ChloridesRationale
Palladium Source Pd₂(dba)₃ or a suitable pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer more reliable generation of the active Pd(0) species.[4][5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)These ligands facilitate the difficult oxidative addition of the C-Cl bond.[1][2]
Pd Loading 1 - 5 mol%Higher loadings may be necessary for very unreactive aryl chlorides.
Ligand:Pd Ratio 2:1 to 4:1An excess of ligand helps to prevent catalyst decomposition into palladium black.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required.[7]
Solvent Dioxane, Toluene, THF, DMF (often with H₂O for Suzuki)Aprotic polar solvents are generally effective.[7][11]
Temperature 80 - 120 °CHeat is typically required to overcome the high activation energy of C-Cl bond cleavage.[7]

References

  • The Hartwig Group. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available from: [Link]

  • Leadbeater, N. E., & Marco, M. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(18), 2973-2976. Available from: [Link]

  • (2005). Suzuki–Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Thieme. Available from: [Link]

  • Biswas, S., et al. (2018). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. PMC. Available from: [Link]

  • Maiti, et al. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available from: [Link]

  • (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Amazon S3. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Johnson Matthey. (n.d.). Palladium-Catalysed C–C Coupling: Then and Now. Semantic Scholar. Available from: [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Available from: [Link]

  • (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. Available from: [Link]

  • (2018). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available from: [Link]

  • (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]

  • (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available from: [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available from: [Link]

  • (2024). Activation of aryl chlorides through π-coordination for radical coupling with arenes. Chemistry Letters. Available from: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. Available from: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • (n.d.). Effect of solvent on the cross-coupling reaction. ResearchGate. Available from: [Link]

  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available from: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • (2024). Failed suzuki coupling, any suggenstions? Reddit. Available from: [Link]

  • (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Fleck, C., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • (2024). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. ACS Catalysis. Available from: [Link]

  • (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • T. R. Puleo, et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: High-Resolution 1H NMR Characterization of 1-Chloro-4-(4-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Analysis & Methodological Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Analytical Challenge

1-Chloro-4-(4-methylphenoxy)benzene (CAS: 19819-61-5) represents a classic scaffold in medicinal chemistry, often serving as an intermediate for pyrethroid pesticides and non-steroidal anti-inflammatory drugs (NSAIDs).

While its structure appears simple, the 1H NMR analysis presents a specific spectroscopic hazard : the "Diaryl Ether Overlap." In standard solvents like Chloroform-d (


), the proton signals ortho to the ether oxygen on both rings often exhibit accidental magnetic equivalence, collapsing two distinct spin systems into a deceptive multiplet.

This guide compares the standard analytical approach (


) against high-resolution alternatives (

and

), providing a self-validating protocol to ensure structural certainty without resorting to expensive 2D experiments.

Structural Logic & Spin Systems

Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of two distinct aromatic rings linked by an oxygen atom.

The Spin System Diagram

G Sub_Cl Cl Substituent (Electron Withdrawing) Ring_A Ring A (Chlorophenyl) AA'BB' System Sub_Cl->Ring_A Deshields Ortho (H-3,5) Ether Ether Linkage (-O-) (Electron Donating) Ring_A->Ether Shields Ortho (H-2,6) Ring_B Ring B (Tolyl) AA'BB' System Ether->Ring_B Shields Ortho (H-2',6') Sub_Me Methyl Group (-CH3) (Weakly Donating) Ring_B->Sub_Me Shields Ortho (H-3',5')

Figure 1: Electronic influence map. The central ether oxygen shields protons on both sides, creating the potential for signal overlap.

Theoretical Proton Environments
  • Methyl Group (

    
    ):  Isolated singlet.
    
  • Ring A (Cl-side): AA'BB' system. Protons ortho to Cl are deshielded; protons ortho to Oxygen are shielded.

  • Ring B (Me-side): AA'BB' system. Protons ortho to Me are slightly shielded; protons ortho to Oxygen are shielded.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of diaryl ethers.

Comparison Table: Solvent Performance
FeatureChloroform-d (

)
Benzene-d6 (

)
DMSO-d6
Role Standard ScreeningHigh-Resolution Alternative Polar/Solubility Alternative
Aromatic Resolution Poor. High risk of overlap between H-2,6 and H-2',6'.Excellent. ASIS effect (Aromatic Solvent Induced Shift) separates signals.Good. Dipolar interactions shift protons differently.
Water Peak ~1.56 ppm (Usually non-interfering)~0.4 ppm (Clear of aromatics)~3.33 ppm (Can broaden signals)
Cost LowHighModerate
Recommendation Initial check only.Gold Standard for Publication. Use if solubility is an issue.
The Mechanism of Improvement (ASIS Effect)

Benzene-d6 is not just a solvent; it is an active shift reagent. The benzene solvent molecules stack against the electron-deficient faces of the solute rings. Because the solute rings have different electron densities (Cl-ring vs. Me-ring), the solvent shielding effect (


) differs for each ring, pulling the overlapping peaks apart.

Detailed Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, follow this gravimetric protocol:

  • Mass: Weigh 10–15 mg of 1-Chloro-4-(4-methylphenoxy)benzene.

  • Volume: Dissolve in 0.6 mL of Benzene-d6 (Recommended) or

    
    .
    
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

  • Equilibration: Allow the sample to reach probe temperature (25°C) for 2 minutes before locking.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic protons).

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

Data Interpretation & Reference Values

The following data compares the expected chemical shifts. Note how the "Ambiguous Region" in Chloroform is resolved in Benzene.

Table 2: Chemical Shift Assignment (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ppm)[1][2]
Proton AssignmentMultiplicityIntegrationEst. Shift (

)
Est. Shift (

)
Interpretation
Methyl (

)
Singlet (s)3H2.322.10Sharp singlet, diagnostic anchor.
H-3, H-5 (Ortho to Cl)Doublet (d)2H7.267.05Deshielded by Chlorine.
H-3', H-5' (Ortho to Me)Doublet (d)2H7.126.95Slightly shielded by Methyl.
H-2, H-6 (Ortho to Ether, Cl-ring)Doublet (d)2H6.92 6.80 Critical Region.
H-2', H-6' (Ortho to Ether, Me-ring)Doublet (d)2H6.90 6.65 Critical Region.

*Note: While often described as doublets, these are mathematically AA'XX' or AA'BB' systems. At 400 MHz, they appear as "pseudo-doublets" with fine roofing effects.

Self-Validating the Structure

To confirm you have the correct product and not a byproduct (e.g., bis-ether), check the Integration Ratio Check :



  • Target Ratio: 8:3 (Total Aromatics : Methyl)

  • Logic: If the ratio is 4:3, you likely have p-cresol or p-chlorophenol (cleavage products). If the ratio is correct but the splitting pattern is symmetric (all singlets), you may have a symmetrical byproduct (e.g., 4,4'-dimethyldiphenyl ether).

Troubleshooting & Workflow Visualization

Use this decision tree to guide your analysis if the spectrum looks "messy."

Workflow Start Acquire 1H NMR (CDCl3) Check_Me Is Methyl Peak at ~2.3 ppm? Start->Check_Me Check_Aro Are Aromatic Peaks Separated? Check_Me->Check_Aro Yes Result_Good Analysis Complete (Report Shifts) Check_Aro->Result_Good Yes (4 distinct multiplets) Problem_Overlap Problem: Overlap at 6.8-7.0 ppm Check_Aro->Problem_Overlap No (2 or 3 multiplets) Action_Solvent Evaporate & Switch to Benzene-d6 Problem_Overlap->Action_Solvent Action_Solvent->Result_Good Re-acquire Action_Shim Check Shimming (Line Width > 1Hz?)

Figure 2: Analytical workflow for resolving aromatic overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for additivity rules and AA'BB' systems).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Source for residual solvent data). Link

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 4-chloro-4'-methyldiphenyl ether: An In-depth Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise identification and characterization of novel chemical entities are paramount. This guide provides a detailed exploration of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 4-chloro-4'-methyldiphenyl ether, a molecule of interest in various research contexts. Beyond a simple cataloging of fragments, we will delve into the mechanistic underpinnings of the fragmentation process, drawing parallels with related chemical structures to build a predictive and validated understanding. This guide will also present a comparative analysis with alternative analytical methodologies, offering a comprehensive perspective for informed decision-making in the laboratory.

The Rationale Behind the Method: Why GC-MS for 4-chloro-4'-methyldiphenyl ether?

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its selection for the analysis of 4-chloro-4'-methyldiphenyl ether is predicated on the compound's inherent chemical properties. The ether linkage and the substituted phenyl rings confer sufficient volatility and thermal stability, making it amenable to GC separation. The subsequent ionization and fragmentation in the mass spectrometer provide a unique "fingerprint," enabling confident identification. Electron Ionization (EI) is a common ionization technique used in GC-MS, which involves bombarding the sample with a beam of electrons, typically at 70 eV.[1] This high-energy process induces fragmentation, yielding a characteristic mass spectrum.[1]

Predicting the Fragmentation Pathway: A Mechanistic Approach

The structure of 4-chloro-4'-methyldiphenyl ether contains several key features that will dictate its fragmentation: the diphenyl ether core, a chlorine substituent on one phenyl ring, and a methyl group on the other.

Key Predicted Fragmentation Reactions:
  • Molecular Ion (M•+): The initial event in the mass spectrometer is the formation of the molecular ion. Aromatic systems, due to their inherent stability, typically produce a prominent molecular ion peak.[2] The presence of chlorine will also be evident from the isotopic pattern of the molecular ion, with the M+2 peak being approximately one-third the intensity of the M+ peak, reflecting the natural abundance of the ³⁷Cl isotope.[3]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical to form a stable benzylic-type cation.[4] In this case, cleavage of the bond between the methyl group and the phenyl ring would result in a significant [M-15]⁺ ion.

  • Loss of a Chlorine Radical (•Cl): Halogenated aromatic compounds frequently undergo the loss of the halogen atom.[3] The cleavage of the C-Cl bond would lead to the formation of a [M-35]⁺ ion (for ³⁵Cl). The stability of the resulting aryl cation contributes to the favorability of this fragmentation.

  • Cleavage of the Ether Bond: The C-O bonds of the ether linkage are susceptible to cleavage. This can occur in two principal ways:

    • Formation of a Chlorophenoxy Cation: Cleavage of the ether bond can lead to the formation of a chlorophenoxy radical and a methylphenyl cation, or vice-versa. The charge will preferentially reside on the more stable fragment.

    • Rearrangement and Elimination: Diphenyl ethers are known to undergo rearrangements, sometimes leading to the formation of dibenzofuran-like structures, although this is more prominent in highly halogenated analogues.[5][6]

  • Loss of CO: A characteristic fragmentation of phenols and related cyclic carbonyl compounds is the loss of a neutral carbon monoxide (CO) molecule.[4] While not a primary fragmentation, subsequent fragmentation of phenolic ions formed after ether cleavage could exhibit this loss.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagram outlines the key steps in the electron ionization mass spectrometric fragmentation of 4-chloro-4'-methyldiphenyl ether.

Fragmentation_of_4_chloro_4_methyldiphenyl_ether M 4-chloro-4'-methyldiphenyl ether (M•+) M_minus_15 [M-15]+ M->M_minus_15 - •CH₃ M_minus_35 [M-35]+ M->M_minus_35 - •Cl chlorophenoxy Chlorophenoxy cation M->chlorophenoxy C-O cleavage methylphenyl Methylphenyl cation M->methylphenyl C-O cleavage

Caption: Predicted EI fragmentation of 4-chloro-4'-methyldiphenyl ether.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves considering alternative or complementary techniques. The choice of method depends on the specific analytical goals, such as quantification, isomer differentiation, or analysis of complex matrices.

TechniquePrincipleAdvantages for 4-chloro-4'-methyldiphenyl ether AnalysisDisadvantages
GC-MS (EI) Gas-phase separation followed by electron ionization and mass analysis.High chromatographic resolution, reproducible fragmentation patterns for library matching, excellent for qualitative identification.[7]Extensive fragmentation can sometimes lead to a weak or absent molecular ion.[1]
GC-MS/MS Tandem mass spectrometry adds a layer of selectivity by isolating a precursor ion and fragmenting it further.Increased selectivity and sensitivity, reduced matrix interference, valuable for quantification in complex samples.[8]Requires more specialized instrumentation and method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation in the liquid phase followed by ionization (e.g., ESI, APCI) and mass analysis.Suitable for less volatile or thermally labile compounds, can offer different selectivity compared to GC.[9]Ionization efficiency for nonpolar compounds like diphenyl ethers can be low with common LC-MS interfaces.[8]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of elemental composition.Unambiguous determination of the elemental formula of the parent compound and its fragments.Higher instrument cost and complexity.

Experimental Protocol: A Self-Validating GC-MS Method

To ensure the trustworthiness and reproducibility of the analysis, a robust and self-validating experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh and dissolve the 4-chloro-4'-methyldiphenyl ether standard in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at appropriate concentrations for calibration and analysis (e.g., 1, 5, 10, 50, 100 ng/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Inlet: Split/splitless injector, operated in splitless mode at 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 450.

3. Data Analysis and Validation:

  • Acquire full-scan mass spectra for the 4-chloro-4'-methyldiphenyl ether standard.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

  • For quantitative analysis, create a calibration curve using the prepared standards, monitoring a characteristic and abundant fragment ion.

  • Validate the method for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Workflow for Compound Identification and Comparison

The logical flow for the analysis and comparison of analytical methods is depicted below.

Analytical_Workflow cluster_0 GC-MS Analysis cluster_1 Data Interpretation & Validation cluster_2 Comparative Assessment Sample_Prep Sample Preparation GC_Separation GC Separation Sample_Prep->GC_Separation EI_MS_Analysis EI-MS Analysis GC_Separation->EI_MS_Analysis Data_Acquisition Data Acquisition EI_MS_Analysis->Data_Acquisition Spectrum_Analysis Mass Spectrum Analysis (Fragmentation Pattern) Data_Acquisition->Spectrum_Analysis Library_Search Spectral Library Search (if available) Spectrum_Analysis->Library_Search Method_Validation Method Validation Library_Search->Method_Validation Compare_Techniques Compare with GC-MS/MS, LC-MS, HRMS Method_Validation->Compare_Techniques Select_Optimal_Method Select Optimal Method for Application Compare_Techniques->Select_Optimal_Method

Sources

Validating the Purity of p-Chlorophenyl p-Tolyl Ether: A Comparative Guide to HPLC, qNMR, and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity validation of diaryl ethers, such as p-chlorophenyl p-tolyl ether (4-chloro-4'-methyldiphenyl ether), is a critical quality control step in pharmaceutical and materials synthesis. Because this compound frequently serves as an intermediate in complex API (Active Pharmaceutical Ingredient) development, undetected impurities—such as unreacted phenols, halotoluenes, or catalytic residues—can poison downstream reactions or compromise the safety of the final drug product.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical methodologies like Quantitative NMR (qNMR) and GC-MS. It provides a self-validating, [1] experimental protocol designed specifically for the lipophilic nature of diaryl ethers.

Analyte Profiling & Mechanistic Causality

To design a robust analytical method, we must first analyze the physicochemical properties of p-chlorophenyl p-tolyl ether and understand the causality behind our instrumental choices:

  • High Lipophilicity (logP): The molecule consists of two aromatic rings linked by an ether oxygen, substituted with a methyl and a chlorine group. This highly hydrophobic structure dictates that Reversed-Phase (RP) HPLC using a non-polar C18 (octadecylsilane) stationary phase is the optimal choice. In this system, the stationary phase simulates a lipophilic membrane, effectively retaining the compound based on its hydrophobicity[2].

  • Strong UV Chromophore: The conjugated

    
    -systems of the diphenyl ether core provide intense UV absorbance. This makes UV-Vis or Photodiode Array (PDA) detection highly sensitive, capturing trace impurities that might be missed by Refractive Index (RI) detectors.
    
  • Impurity Polarity Differential: Synthesis typically involves the Ullmann coupling of p-chlorophenol and a halotoluene. Unreacted phenols possess free hydroxyl (-OH) groups, making them significantly more polar than the target ether. Mechanistically, in an RP-HPLC system, these polar precursors will elute much earlier than the highly lipophilic ether, ensuring baseline resolution.

Methodological Comparison: HPLC vs. qNMR vs. GC-MS

While HPLC is the industry workhorse for purity determination via the mass balance approach[3], orthogonal techniques offer complementary advantages.[4] is a primary analytical method that provides direct measurement of analyte concentration without requiring a specific reference standard of the analyte itself. Instead, it relies on the integration of proton signals against a certified internal standard. Conversely, GC-MS is highly effective for volatile impurities but risks thermal degradation of larger ether complexes[5].

Table 1: Quantitative Comparison of Purity Validation Techniques
ParameterRP-HPLC-UV (Mass Balance)qNMR (Internal Calibration)GC-MS (Volatiles)
Core Principle Chromatographic separation & UV absorbanceDirect nuclear magnetic resonance integrationGas-phase separation & mass-to-charge ratio
Reference Standard Required for absolute quantitationNot required for the analyte (uses internal std)Required for quantitation
Sensitivity (LOD) High (~0.01 - 0.05%)Moderate (~0.1 - 0.5%)High for volatiles (~0.01%)
Best Suited For Non-volatile impurities, final releaseRapid absolute purity, orthogonal verificationResidual solvents, volatile precursors

Analytical Workflow & Logic

The following diagram illustrates the self-validating logic gate required for batch release. The inclusion of a System Suitability Test (SST) ensures the instrument is performing to specification before any sample data is accepted.

HPLC_Validation_Workflow Sample p-Chlorophenyl p-Tolyl Ether Prep Sample Preparation (Dissolution in ACN) Sample->Prep SST System Suitability Test (SST) Resolution > 2.0 Prep->SST DecisionSST SST Passed? SST->DecisionSST Analysis RP-HPLC Analysis (C18 Column, UV 220nm) DecisionSST->Analysis Yes Investigate OOS Investigation DecisionSST->Investigate No Validation ICH Q2(R2) Validation Analysis->Validation Report Purity Certification Validation->Report

Fig 1: Logical workflow for RP-HPLC purity validation of diaryl ethers incorporating SST.

Self-Validating Experimental Protocol: RP-HPLC Method

A scientifically rigorous protocol must be a self-validating system . This means the workflow incorporates internal checks (blanks, resolution standards, and bracketing) that inherently prove the run is valid, eliminating operator bias.

Materials & Reagents
  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (ACN) and Milli-Q Water (75:25 v/v, isocratic).

    • Causality: ACN is selected over methanol due to its lower UV cutoff (190 nm vs. 205 nm) and lower viscosity. This minimizes background noise and improves baseline stability at the low wavelengths required to detect trace aromatic impurities.

  • Detection: UV at 220 nm and 254 nm.

    • Causality: 220 nm captures the primary

      
       transitions of the aromatic rings for maximum sensitivity, while 254 nm provides specificity for conjugated systems.
      
Step-by-Step Methodology
  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min until the baseline is completely flat.

  • Specificity Check (Blank Injection): Inject 10 µL of the sample diluent (100% ACN).

    • Self-Validation Logic: Proves that no ghost peaks or solvent impurities co-elute at the expected retention time of the ether.

  • System Suitability Testing (SST): Inject a resolution standard containing a mixture of p-chlorophenol and p-chlorophenyl p-tolyl ether.

    • Acceptance Criteria: Resolution (

      
      ) must be 
      
      
      
      .
    • Self-Validation Logic: Mechanistically proves the column retains the theoretical plates necessary to separate the polar starting material from the highly lipophilic product. If

      
      , the run is automatically aborted (as per the workflow diagram).
      
  • Linearity Calibration: Inject standard solutions at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Sample Bracketing: Inject unknown samples in triplicate. Bracket every 5 sample injections with an injection of the 100% reference standard.

    • Self-Validation Logic: Confirms that detector response and retention times have not drifted during the sequence. Standard Relative Standard Deviation (RSD) must remain

      
      .
      

ICH Q2(R2) Validation Framework

To utilize this method for regulatory submissions or commercial batch release, it must be validated according to the parameters outlined in the [1]. The table below summarizes the quantitative data requirements to prove the method is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Metrics for p-Chlorophenyl p-Tolyl Ether
Validation ParameterExperimental MethodologyAcceptance Criteria (Self-Validating)
Specificity Inject blank (ACN) and known polar impurities (e.g., p-chlorophenol).No peak interference at the retention time of the target ether.
Linearity & Range Analyze 5 concentration levels spanning 50% to 150% of the target.

; y-intercept

of the 100% target response.
Accuracy Spike known amounts of the ether standard into a synthetic sample matrix (triplicate).Recovery rates must fall strictly between 98.0% and 102.0%.
Precision (Repeatability) Perform 6 replicate injections of the 100% standard solution.Peak area Relative Standard Deviation (RSD)

.
Robustness Deliberately alter flow rate (

mL/min) and column temp (

C).
SST resolution (

) between phenol and ether remains

.

References

  • ACS Publications. Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research. Retrieved from[Link]

  • Ovid. Design, synthesis, and evaluation of novel diphenyl ether derivatives. Retrieved from[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Para-Substituted Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical comparison for researchers, scientists, and drug development professionals on the spectroscopic characterization of para-substituted diphenyl ethers. These compounds are pivotal in various scientific fields, and their unambiguous structural confirmation is paramount for the integrity of research and development. This document provides a comprehensive overview of how different spectroscopic techniques can be synergistically employed to elucidate the chemical structures of these molecules, supported by experimental data and established scientific principles.

The Strategic Application of Spectroscopic Techniques

The structural elucidation of a para-substituted diphenyl ether is a process of systematic investigation, where each spectroscopic technique provides a unique piece of the structural puzzle. The primary objectives are to confirm the diaryl ether backbone, identify the para-substituent, and ascertain its position. A multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, is the gold standard for achieving a comprehensive and validated characterization.

Caption: Workflow for Spectroscopic Characterization.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the initial and definitive step for determining the molecular weight of the synthesized compound.[1] This technique provides the molecular formula's mass, offering the first piece of evidence for the successful synthesis of the target diphenyl ether.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.[2][3]

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

For para-substituted diphenyl ethers, the mass spectrum will prominently display the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation for polybrominated diphenyl ethers, for instance, is the loss of two bromine atoms.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For diphenyl ethers, the key feature is the C-O-C ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Placement: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Comparative IR Data for Diphenyl Ethers

Vibrational ModeWavenumber (cm⁻¹)Significance
C-O-C Asymmetric Stretch1300-1200Diagnostic for aromatic ethers.[4]
Aromatic C-H StretchAbove 3000Indicates the presence of the benzene rings.[4]
Para-substitution Bend860-790Suggests a 1,4-disubstituted benzene ring.[5]

The presence of a strong absorption band in the 1300-1200 cm⁻¹ region is a key indicator of the diaryl ether structure.[4] Additional bands corresponding to the para-substituent (e.g., the characteristic strong absorptions for a nitro group) further corroborate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of a para-substituted diphenyl ether will show distinct signals for the aromatic protons. The symmetry of the para-substituted ring often leads to a simplified AA'BB' splitting pattern.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz).

Comparative ¹H NMR Data (Aromatic Region)

CompoundAromatic Protons (ppm)
4-Nitrodiphenyl ether~7.0-8.3
4-Aminodiphenyl ether~6.7-7.2

The chemical shifts of the aromatic protons are significantly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups like -NO₂ shift the signals of the protons on the same ring downfield, while electron-donating groups like -NH₂ cause an upfield shift.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituent.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically used.

  • Data Acquisition: A proton-decoupled spectrum is acquired.

Comparative ¹³C NMR Data

Carbon4-Methoxydiphenyl ether (ppm)4-Nitrodiphenyl ether (ppm)
C-4' (Substituted)~155~142
C-1' (Substituted)~150~163
C-1 (Unsubstituted)~158~155
C-4 (Unsubstituted)~123~125
OCH₃~55-

The carbon attached to the electron-donating methoxy group (C-4') is shielded (shifted upfield) compared to the carbon attached to the electron-withdrawing nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile).

  • Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Comparative UV-Vis Data

Compoundλmax (nm)
Diphenyl ether~270
4-Nitrodiphenyl ether~310

The introduction of a para-substituent that extends the conjugation, such as a nitro group, results in a bathochromic (red) shift of the maximum absorption wavelength (λmax).[6]

Caption: Effect of Substituents on λmax.

Conclusion

The comprehensive characterization of para-substituted diphenyl ethers relies on the synergistic use of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies key functional groups, NMR spectroscopy provides a detailed structural map, and UV-Vis spectroscopy probes the electronic nature of the molecule. By integrating the data from these methods, researchers can achieve an unambiguous structural assignment, ensuring the validity and reproducibility of their scientific work.

References

  • Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. (2010). Mass Spectrometry Reviews, 29(5), 709-736.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Hupe, A. C., & Hyslop, R. M. (2015). Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry. Environmental Science & Technology, 49(3), 1351–1358.
  • Cooper, J., Parera, J., Abad, E., Law, R., & Cojocariu, C. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. Thermo Fisher Scientific.
  • Davis, W. C., & Kelly, W. R. (2009). The determination of polybrominated diphenyl ether congeners by gas chromatography inductively coupled plasma mass spectrometry.
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.).
  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026, January 7). Accredited Analytical Journal.
  • Supporting information - Rsc.org. (n.d.). The Royal Society of Chemistry.
  • 18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax.
  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • Fang, Y., Fu, Y., Shang, R., Xu, S., & Wang, X. (2015). Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System. PLOS ONE, 10(7), e0132103.
  • Grzelak, J., Krawczyk, P., Koliński, D., & Jaworski, P. (2020). Fig. 4 UV-Vis absorption spectra of.
  • Table of Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Diphenyl ether(101-84-8) IR Spectrum. (n.d.). ChemicalBook.
  • Herzke, D., & Gatermann, R. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. Chemosphere, 91(7), 913-918.
  • Zhang, W., & Li, Y. (2020). Dispersion-induced structural preference in the ultrafast dynamics of diphenyl ether. Physical Chemistry Chemical Physics, 22(18), 10078-10085.
  • A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (n.d.). Benchchem.
  • Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl). (n.d.). Benchchem.
  • 4-Methoxyphenyl undecyl ether - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0303790). (n.d.). NP-MRD.
  • Zehnacker, A., & Suhm, M. A. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Physical Chemistry Chemical Physics, 19(24), 16049-16057.
  • Kozloski, R. P., Cooper, R. H., Gelbin, A., & Taroua, M. (n.d.). COMPARISON AND INTERPRETATION OF MASS SPECTRAL DATA OF POLYBROMINATED DIPHENYL ETHER (PBDEs)
  • Luthe, G., & Olie, K. (2011). Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment. Environmental Toxicology and Pharmacology, 32(3), 394-406.
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-. (n.d.). SciSpace.
  • 4-Amino-4'-nitrodiphenyl ether. (2018, May 16). SIELC Technologies.
  • 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-Ethoxy-4-nitro-benzene. (n.d.). SpectraBase.
  • N-CAPROIC ACID 4-NITROPHENYL ESTER(956-75-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-(4-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Chloro-4-(4-methylphenoxy)benzene. As a chlorinated aromatic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting the best practices for laboratory and chemical handling operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

1-Chloro-4-(4-methylphenoxy)benzene belongs to the family of halogenated organic compounds. While comprehensive toxicological data for this specific molecule is limited, the known hazards of analogous structures, such as other chlorinated phenyl ethers, necessitate a cautious approach.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, as a chlorinated aromatic compound, it is classified as a hazardous substance, and its release into the environment must be avoided due to its potential for long-lasting harm to aquatic ecosystems.[4][5][6]

The core principle of this guide is risk mitigation. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways.[2][7] The protocols that follow are designed to contain the chemical, prevent personnel exposure, and ensure it is directed to a waste stream where it can be destroyed safely and effectively, typically through high-temperature incineration.

Key Chemical & Safety Data

Property Value / Information Rationale & Implications
Chemical Family Halogenated Aromatic Compound Requires segregation from non-halogenated waste for proper disposal.[7][8][9]
Primary Hazards May cause skin, eye, and respiratory irritation.[1][2][3] Dictates the need for specific Personal Protective Equipment (PPE).
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[5][6] Underlines the prohibition of drain disposal and the need for contained waste streams.[4]
Probable Disposal Route High-Temperature Incineration The most effective method for destroying halogenated organic compounds.[7]

| Regulatory Status | Hazardous Waste (Meets criteria for halogenated organic waste) | Disposal is regulated and must be handled by a licensed waste management provider.[10][11] |

Essential Pre-Disposal Procedures: Handling and Segregation

Proper segregation is the most critical step in managing chemical waste. Mixing halogenated and non-halogenated waste streams leads to significant cost increases for disposal and complicates the treatment process.[7][8] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require specialized incineration to neutralize harmful byproducts like hydrogen chloride.[4][7]

Protocol for Waste Segregation:

  • Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.[9]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a full list of its contents, including "1-Chloro-4-(4-methylphenoxy)benzene."[8][9]

  • Strict Segregation: Under no circumstances should non-halogenated solvents, strong acids or bases, or heavy metals be added to this container.[8]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[8][9] Store it in a designated, well-ventilated satellite accumulation area away from heat sources and direct sunlight.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 1-Chloro-4-(4-methylphenoxy)benzene in any capacity, including disposal.

PPE ItemSpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[4]
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes and potential irritation.[12][13]
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any potential vapors, which may cause respiratory irritation.[1][12]

Step-by-Step Disposal Workflow

This protocol outlines the process from generating waste to its final removal from the laboratory.

  • Waste Collection: Carefully pour the waste 1-Chloro-4-(4-methylphenoxy)benzene into the designated and pre-labeled "Halogenated Organic Waste" container. Use a funnel to prevent spills and do not fill the container more than 90% full to allow for expansion.

  • Container Management: After adding waste, securely fasten the lid. If the outside of the container is contaminated, wipe it clean with a suitable solvent and a disposable wipe, disposing of the wipe in the same waste container.

  • Log Keeping: Maintain a log sheet for the waste container, recording the type and quantity of waste added and the date.

  • Arrange for Disposal: Once the container is full or has been in use for the maximum time allowed by your institution's policy (often 60-90 days), arrange for pickup through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not attempt to transport or dispose of the waste personally.

Emergency Procedures

Accidents can happen. The following steps provide immediate guidance for spills and personal exposure.

Spill Cleanup Protocol:

  • Ensure Safety: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Before addressing the spill, put on the full required PPE (gloves, goggles, lab coat).

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods or other available means.[2]

  • Contain: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Clean: Clean the spill area with soap and water.[2]

  • Dispose: Dispose of all cleanup materials as hazardous waste in a sealed container.

First Aid Measures:

Exposure Route First Aid Action
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air.[13][14] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting.[2][14] Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for managing waste streams containing 1-Chloro-4-(4-methylphenoxy)benzene.

G Disposal Workflow for 1-Chloro-4-(4-methylphenoxy)benzene A Waste Generation (e.g., reaction byproduct, unused material) B Identify as Halogenated Organic Compound A->B C Select Designated 'HALOGENATED WASTE' Container B->C Yes K Segregate from Non-Halogenated Waste B->K Critical Point D Is Container Properly Labeled? 'Hazardous Waste' + Contents C->D E Add Label to Container D->E No F Add Waste to Container (Do not exceed 90% capacity) D->F Yes E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H H->G No I Arrange Pickup via EHS or Licensed Contractor H->I Yes J END: Proper Disposal I->J

Caption: Decision workflow for proper segregation and disposal of halogenated waste.

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